(Z)-Flunarizine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-[bis(4-fluorophenyl)methyl]-4-[(Z)-3-phenylprop-2-enyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26F2N2/c27-24-12-8-22(9-13-24)26(23-10-14-25(28)15-11-23)30-19-17-29(18-20-30)16-4-7-21-5-2-1-3-6-21/h1-15,26H,16-20H2/b7-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMANXXCATUTDDT-DAXSKMNVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C\C2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(Z)-Flunarizine: A Comprehensive Technical Guide on Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of (Z)-Flunarizine, a selective calcium entry blocker. The information presented herein is intended to support research, drug development, and formulation activities by providing a consolidated resource of its key chemical and physical characteristics, the experimental methodologies for their determination, and a visualization of its primary mechanism of action.
Core Physicochemical Data
This compound is a diarylmethane derivative with a complex molecular structure that dictates its physicochemical behavior and subsequent pharmacological activity.[1] A summary of its key quantitative properties is presented below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | 1-[bis(4-fluorophenyl)methyl]-4-[(Z)-3-phenylprop-2-enyl]piperazine | [2] |
| Chemical Formula | C₂₆H₂₆F₂N₂ | [2] |
| Molecular Weight | 404.5 g/mol | [2] |
| Melting Point | 88-92 °C (lit.) | [2] |
| Solubility | Poorly soluble in water (1.68e-03 g/L). Soluble in DMSO, PEG 400, propylene glycol, N,N-dimethylformamide, methanol, ethanol (0.1-1%), and a mixture of chloroform and methanol (1:1) at 50 mg/mL. | [3][4] |
| pKa | pKa1: ~10, pKa2: ~6 | [5] |
| logP (Octanol/Water) | 5.78 | [6] |
Mechanism of Action: Calcium Channel Blockade
This compound primarily functions as a selective calcium entry blocker.[1][7] Its mechanism involves the inhibition of voltage-dependent calcium channels, particularly T-type and L-type channels, in neurons and smooth muscle cells.[8] This blockade reduces the influx of extracellular calcium, leading to decreased intracellular calcium levels.[7][9] The reduction in intracellular calcium helps to stabilize neuronal activity and inhibit the contractile processes of smooth muscle cells, which is the basis for its therapeutic effects in conditions like migraine and vertigo.[8][9]
Figure 1: Signaling pathway of this compound as a calcium channel blocker.
Experimental Protocols for Physicochemical Characterization
Accurate determination of physicochemical properties is critical for drug development. The following sections detail the standard experimental methodologies for the key parameters of this compound.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a key indicator of its purity. The capillary method is a widely used and reliable technique for this determination.
Methodology:
-
Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled capillary tube, with the packed column of crystals being approximately 1-2 mm in height.[10]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or similar device, which contains a heated block and a viewing lens.[11]
-
Heating and Observation: The apparatus is heated at a controlled rate. For an initial approximate determination, a rapid heating rate can be used. For a precise measurement, the heating rate should be slow, around 2°C per minute, starting from a temperature about 20°C below the expected melting point.[12]
-
Data Recording: The temperature range is recorded from the point at which the first crystal begins to melt to when the last crystal has completely melted into a liquid.[10] A narrow melting range (0.5-1.0°C) is indicative of a pure compound.[12]
Figure 2: Experimental workflow for melting point determination.
Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Preparation of Saturated Solution: An excess amount of solid this compound is added to a flask containing the solvent of interest (e.g., water, buffer).[13]
-
Equilibration: The flask is sealed and agitated in a constant temperature environment (e.g., a shaker bath) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[14]
-
Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.[14]
-
Quantification: The concentration of this compound in the clear, saturated supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13]
-
Calibration: A calibration curve is generated using standard solutions of known concentrations to accurately quantify the solubility.[14]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Flunarizine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Flunarizine? [synapse.patsnap.com]
- 4. Flunarizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Flunarizine | C26H26F2N2 | CID 941361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. LogP / LogD shake-flask method [protocols.io]
- 8. enamine.net [enamine.net]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. pubs.acs.org [pubs.acs.org]
The Genesis of a Calcium Channel Blocker: An In-depth Technical Guide to the Discovery and Development of (E)-Flunarizine
A Note on Stereoisomerism: The subject of this guide is Flunarizine, a pharmaceutical agent widely recognized for its therapeutic effects. It is crucial for the reader to understand that Flunarizine exists as (E) and (Z) stereoisomers. The pharmacologically active and commercially developed form is (E)-1-[bis(4-fluorophenyl)methyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine , herein referred to as (E)-Flunarizine or Flunarizine.[1] Publicly available scientific literature does not contain a separate, detailed discovery and development history for the (Z)-isomer. Therefore, this guide will focus on the extensively studied (E)-isomer.
Discovery and Initial Synthesis
(E)-Flunarizine (initially coded R14950) was discovered by Janssen Pharmaceutica in 1968.[1] It emerged from a research program focused on synthesizing diphenylmethylpiperazine derivatives, a chemical class related to antihistamines like hydroxyzine and cinnarizine.[1] The primary goal was to develop compounds with potent effects on the vascular system.
Synthesis Pathway
The synthesis of (E)-Flunarizine typically involves the alkylation of N-cinnamylpiperazine with a benzhydryl chloride derivative. A general synthetic approach is outlined below.
Experimental Protocol: General Synthesis of (E)-Flunarizine
A common synthetic route involves the reaction of 1-cinnamylpiperazine with 4,4'-difluorobenzhydryl chloride. The reaction is typically carried out in a suitable organic solvent in the presence of a base to neutralize the hydrochloric acid formed during the reaction. Purification is then performed using techniques such as column chromatography to isolate the desired (E)-isomer.
A more specific, though radiolabeled, synthesis provides further insight: 4-[F]Fluoro-4'-fluorobenzhydryl chloride can be prepared in three steps from no-carrier-added [F]fluoride ion. This intermediate is then used in the alkylation of N-cinnamylpiperazine to yield [*F]flunarizine. The product can be purified by acid-base extractions and flash chromatography.[2]
Preclinical Development
The preclinical evaluation of (E)-Flunarizine revealed its unique pharmacological profile as a selective calcium entry blocker with additional antihistaminic properties.[3][4]
Pharmacodynamics
(E)-Flunarizine's mechanism of action is multifactorial. It is classified as a selective calcium channel blocker, but it also interacts with other receptor systems.[1][3]
Mechanism of Action: The primary mechanism of (E)-Flunarizine is the inhibition of excessive transmembrane calcium influx in both neuronal and smooth muscle cells.[3][4][5] It is thought to physically plug voltage-dependent calcium channels, particularly T-type and L-type channels, thereby preventing cellular calcium overload without disturbing normal calcium homeostasis.[3][4][5] This reduction in intracellular calcium leads to decreased smooth muscle contractility, resulting in vasodilation.[4]
Beyond calcium channel blockade, (E)-Flunarizine exhibits moderate binding affinity for histamine H1, dopamine D2, and serotonin S2 receptors.[3][6] This multi-target profile contributes to its therapeutic effects and side-effect profile. It has been theorized that its effects may also stem from an intracellular mechanism involving the antagonism of calmodulin, a calcium-binding protein.[1]
Receptor Binding Affinity
In vitro receptor-binding assays have quantified the affinity of (E)-Flunarizine for various receptors.
| Receptor | Ki (nM) |
| Histamine H1 | 68[3][6] |
| Dopamine D2 | 80[3][6] (competitive antagonist with a Ki of 112 ± 9 nM in another study[7]) |
| Serotonin S2 | 200[3][6] |
| α1-adrenergic | 250[3][6] |
| Nitrendipine (Calcium Channel) | 380[3][6] |
| Dopamine D1 | 532 ± 39[7] |
(Data compiled from multiple sources)[3][6][7]
Experimental Protocol: In Vitro Receptor-Binding Assay (General)
Receptor binding assays are typically conducted using cell membrane preparations rich in the target receptor. A radiolabeled ligand with known high affinity for the receptor is incubated with the membrane preparation in the presence of varying concentrations of the test compound ((E)-Flunarizine). The amount of radiolabeled ligand displaced by the test compound is measured, and from this, the inhibition constant (Ki) is calculated. This value represents the concentration of the drug required to occupy 50% of the receptors.
Pharmacokinetics in Animal Models
Preclinical studies in animals established the pharmacokinetic profile of (E)-Flunarizine, demonstrating good absorption and extensive distribution. It was found to readily cross the blood-brain barrier, with brain concentrations being about ten times higher than in plasma.[1]
Clinical Development
The clinical development of (E)-Flunarizine has primarily focused on its efficacy in the prophylaxis of migraine and the treatment of vertigo.
Pharmacokinetics in Humans
(E)-Flunarizine exhibits a distinct pharmacokinetic profile in humans, characterized by good oral absorption and a long elimination half-life.
| Parameter | Value |
| Absorption | |
| Bioavailability | >80%[1] |
| Time to Peak Plasma Concentration (Tmax) | 2 to 4 hours[1][3][6] |
| Distribution | |
| Protein Binding | >99%[1] |
| Metabolism | |
| Primary Metabolizing Enzyme | CYP2D6[1] |
| Elimination | |
| Elimination Half-life (single dose) | 5 to 15 hours[1] |
| Elimination Half-life (multiple doses) | 18 to 19 days[1] |
| Excretion | <1% in urine, primarily via feces[1] |
(Data compiled from multiple sources)[1][3][6][8]
Clinical Efficacy
Migraine Prophylaxis: Numerous clinical trials have demonstrated the efficacy of (E)-Flunarizine in the prophylactic treatment of migraine in both adults and children.[1][9] It has been shown to be as effective as propranolol and topiramate in reducing the frequency of migraine attacks.[10]
A meta-analysis of five randomized controlled trials involving 249 participants showed that (E)-Flunarizine significantly reduces headache frequency by an average of 0.44 attacks per 4 weeks compared to placebo.[11][12] Another analysis of seven trials with 1151 participants found its effectiveness to be comparable to propranolol.[11][12] In a 1-year study, 66.7% of patients in the flunarizine group experienced at least a 50% reduction in mean monthly migraine frequency.[10][13]
Experimental Protocol: Randomized Controlled Trial for Migraine Prophylaxis (General)
A typical randomized, double-blind, placebo-controlled trial for migraine prophylaxis would involve the following steps:
-
Patient Recruitment: Patients meeting the diagnostic criteria for migraine (e.g., International Classification of Headache Disorders criteria) with a specified frequency of attacks are enrolled.
-
Baseline Phase: A run-in period (e.g., 4 weeks) where patients record their migraine frequency, severity, and duration in a diary without prophylactic treatment.
-
Randomization: Patients are randomly assigned to receive either (E)-Flunarizine (e.g., 10 mg/day) or a matching placebo.
-
Treatment Phase: A treatment period of several months (e.g., 12-16 weeks) where patients continue to record their migraine symptoms.
-
Outcome Assessment: The primary endpoint is typically the change in mean monthly migraine frequency from baseline. Secondary endpoints may include responder rate (percentage of patients with a ≥50% reduction in attack frequency), and changes in migraine severity and duration.
Vertigo: (E)-Flunarizine has also been shown to be effective in treating vertigo of both central and peripheral origin.[1][14] A randomized controlled trial in patients with migrainous vertigo found that (E)-Flunarizine (10 mg daily for 12 weeks) significantly reduced the frequency and severity of vertiginous episodes compared to a control group.[15][16]
Safety and Tolerability
The most common side effects associated with (E)-Flunarizine are drowsiness (reported in about 20% of patients) and weight gain (in about 10% of patients).[1] In some cases, particularly in elderly patients, extrapyramidal symptoms and depression have been reported.[1]
Signaling Pathways and Molecular Interactions
The therapeutic effects of (E)-Flunarizine can be attributed to its modulation of several key signaling pathways.
Calcium Channel Blockade and Vasodilation
By blocking voltage-gated calcium channels in vascular smooth muscle cells, (E)-Flunarizine prevents the influx of calcium that is necessary for contraction. This leads to vasodilation.
Caption: (E)-Flunarizine's vasodilatory effect via calcium channel blockade.
Neuromodulatory Effects
In the central nervous system, (E)-Flunarizine's antagonism of dopamine D2 and histamine H1 receptors contributes to its overall pharmacological profile, including its therapeutic effects in vertigo and potential side effects like drowsiness.
Caption: Neuromodulatory actions of (E)-Flunarizine in the CNS.
Conclusion
(E)-Flunarizine represents a significant development in the management of migraine and vertigo. Its discovery by Janssen Pharmaceutica in 1968 and subsequent preclinical and clinical development have established it as a selective calcium channel blocker with a complex, multi-target pharmacological profile. While the (Z)-isomer is known, the therapeutic agent that has been extensively studied and brought to clinical use is the (E)-isomer. Its efficacy, particularly in migraine prophylaxis, is well-documented through numerous clinical trials. The long half-life allows for once-daily dosing, though its side-effect profile, including drowsiness and weight gain, requires careful patient management. Ongoing research continues to explore the full therapeutic potential of this multifaceted molecule.
References
- 1. Flunarizine - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. Flunarizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. What is the mechanism of Flunarizine? [synapse.patsnap.com]
- 6. aapharma.ca [aapharma.ca]
- 7. Interaction of flunarizine with dopamine D2 and D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 9. msjonline.org [msjonline.org]
- 10. Key points from the evidence | Migraine prophylaxis: flunarizine | Advice | NICE [nice.org.uk]
- 11. Flunarizine as prophylaxis for episodic migraine: a systematic review with meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iranheadache.ir [iranheadache.ir]
- 13. researchgate.net [researchgate.net]
- 14. A postmarketing study of flunarizine in migraine and vertigo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Flunarizine in the prophylaxis of migrainous vertigo: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Flunarizine in the prophylaxis of ... | Article | H1 Connect [archive.connect.h1.co]
An In-depth Technical Guide on the Core Biological Activity of (Z)-Flunarizine Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flunarizine is a well-established calcium channel blocker utilized in the prophylactic treatment of migraine, vertigo, and as an adjunctive therapy for epilepsy.[1][2] Its pharmacological profile also includes antagonist activity at histamine H1 and dopamine D2 receptors.[1][3][4] Structurally, flunarizine possesses a double bond in its cinnamyl group, giving rise to (E) and (Z) geometric isomers. The commercially available and predominantly studied form of flunarizine is the (E)-isomer, as indicated by its IUPAC name: 1-[bis(4-fluorophenyl)methyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine.[5]
This technical guide provides a comprehensive overview of the known biological activities of flunarizine, with the understanding that the available data primarily pertains to the (E)-isomer. A thorough review of the scientific literature reveals a significant gap in the characterization of the (Z)-flunarizine isomer. Therefore, this document serves a dual purpose: to summarize the established pharmacology of flunarizine and to provide detailed experimental protocols that can be employed to investigate and compare the biological activity of the (Z)- and (E)-isomers. Such a comparative analysis is crucial for a complete understanding of the structure-activity relationship and could unveil novel therapeutic potentials or differential side-effect profiles.
I. Quantitative Biological Activity Data
Due to the lack of specific data for this compound, the following table summarizes the available quantitative data for the commonly studied flunarizine, presumed to be the (E)-isomer. This table is intended to serve as a baseline for future comparative studies.
| Target | Assay Type | Ligand/Tracer | Preparation | Ki (nM) | IC50 (nM) | Other Metrics | Reference |
| Dopamine D2 Receptor | Radioligand Binding | [3H]spiperone | Rat Corpus Striatum | 112 ± 9 | Competitive Inhibition | [6] | |
| Dopamine D1 Receptor | Radioligand Binding | [3H]SCH 23390 | Rat Corpus Striatum | 532 ± 39 | Competitive Inhibition | [6] | |
| Plasma Protein Binding | Equilibrium Dialysis | Flunarizine | Human Plasma | 0.083 ± 0.005% free drug |
II. Signaling Pathways and Mechanisms of Action
Flunarizine's therapeutic effects are attributed to its interaction with multiple signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
A. Calcium Channel Blockade
Flunarizine is a non-selective blocker of voltage-gated calcium channels, with a notable activity on T-type and L-type channels.[7] By inhibiting the influx of extracellular calcium, it reduces neuronal hyperexcitability and produces vasodilation.[8]
Caption: Mechanism of Flunarizine's calcium channel blockade.
B. Dopamine D2 Receptor Antagonism
Flunarizine acts as a competitive antagonist at dopamine D2 receptors.[4][6] This activity is thought to contribute to some of its side effects, such as extrapyramidal symptoms.[9]
References
- 1. revvity.com [revvity.com]
- 2. cloud-clone.com [cloud-clone.com]
- 3. Calcium Channels | Ion Channel Studies | Sygnature Discovery [sbdrugdiscovery.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Flunarizine - Wikipedia [en.wikipedia.org]
- 6. Interaction of flunarizine with dopamine D2 and D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Flunarizine? [synapse.patsnap.com]
- 8. Flunarizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. D2 receptor blockade by flunarizine and cinnarizine explains extrapyramidal side effects. A SPECT study - PubMed [pubmed.ncbi.nlm.nih.gov]
(Z)-Flunarizine: A Comprehensive Technical Review of its In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Flunarizine, a diphenylpiperazine derivative, is a selective calcium channel antagonist with a well-documented clinical profile in the management of migraine and vertigo.[1][2] Beyond its established indications, a growing body of preclinical research has illuminated its diverse pharmacological effects, spanning from neuroprotection and anti-angiogenic activity to cytotoxicity in cancer cells. This technical guide provides an in-depth analysis of the in vitro and in vivo effects of this compound, presenting key quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.
In Vitro Effects of this compound
The in vitro activities of this compound have been investigated across a range of cell-based assays, revealing its multifaceted mechanism of action.
Cytotoxicity in Glioblastoma Cells
This compound has demonstrated significant cytotoxic effects against various glioblastoma multiforme (GBM) cell lines.[3][4][5][6] Studies have shown that it can induce apoptosis and interfere with cell cycle progression.[3][5]
Quantitative Data: Cytotoxicity of this compound in Glioblastoma Cell Lines
| Cell Line | Time Point (hours) | IC50 (µM) | Reference |
| GBMSCs | - | 6.8 | [7] |
| U-87 MG | 24 | 21.96 | [8] |
| U-87 MG | 48 | 16.26 | [8] |
| LN-229 | 24 | 30.82 | [8] |
| LN-229 | 48 | 19.17 | [8] |
| U-118 MG | 24 | >40 | [8] |
| U-118 MG | 48 | >40 | [8] |
| U251 | - | 29.6 | [9] |
Anti-Angiogenic Activity
This compound exhibits potent anti-angiogenic properties by inhibiting endothelial cell proliferation, migration, and tube formation, key processes in the formation of new blood vessels.[10][11][12][13][14] These effects are attributed to its ability to block T-type calcium channels and sodium channels.[10][11][13]
Quantitative Data: In Vitro Anti-Angiogenic Effects of this compound
| Assay | Cell Line | Concentration | Effect | Reference |
| Endothelial Cell Proliferation | HUVEC | 1-100 nM | Significant inhibition | [10] |
| Transwell Migration | HUVEC | 1-100 nM | Significant inhibition | [10] |
| Matrigel Cord-like Morphogenesis | HUVEC | 1-100 nM | Decrease in network length | [10] |
| Rat Aortic Ring Assay | - | 5-10 µM | Reduction in sprout area | [10][11] |
Ion Channel Blockade
The primary mechanism of action of this compound involves the blockade of voltage-gated ion channels.
Quantitative Data: Ion Channel Inhibition by this compound
| Channel Type | Cell Type | IC50 (µM) | Reference |
| Voltage-gated Na+ currents | Cultured rat cortical neurons | 0.94 | [15] |
| Voltage-gated Ca2+ currents | Cultured rat cortical neurons | 1.77 | [15] |
Effects on Mitochondrial Permeability Transition
This compound has a dose-dependent effect on the mitochondrial permeability transition pore (mPTP). At lower concentrations (< 50 µM), it inhibits the mPTP opening induced by Ca2+ and oxidative stress, a protective effect.[1] However, at higher concentrations (> 50 µM), it can induce mPTP opening.[1]
In Vivo Effects of this compound
Animal studies have corroborated the therapeutic potential of this compound in various disease models.
Neuroprotection in Cerebral Ischemia
This compound has demonstrated significant neuroprotective effects in animal models of stroke and cerebral ischemia.[8][15][16][17][18] It has been shown to reduce infarct size and improve histological outcomes.[16][17][18]
Quantitative Data: In Vivo Neuroprotective Effects of this compound in Rat Models of Ischemia
| Ischemia Model | Animal | Treatment Regimen | Outcome | Reference |
| Photochemical thrombosis | Rat | 1.25 mg/kg i.v. 30 min post-infarction | Marked sparing of sensorimotor function | [16] |
| Photochemical thrombosis | Rat | 40 mg/kg oral | Effective in preserving sensorimotor function | [16] |
| Photochemical thrombosis | Rat | i.v. post-treatment | 31% reduction in infarct size at 4 hours | [16] |
| Photochemically induced thrombosis | Spontaneously hypertensive rat | 40 mg/kg oral 3 hours before | Reduction of median infarct size from 11.75 mm³ to 6.40 mm³ | [18] |
| Long-term survival model | Rat | 40 mg/kg oral pre-treatment | Significantly improved histological outcome | [17] |
| Long-term survival model | Rat | 0.1 mg/kg i.v. + 40 mg/kg oral post-treatment | Significantly improved histological outcome | [17] |
| Unilateral carotid ligation + hypoxia | Infant rat | 30 mg/kg i.p. pre-treatment | Full thickness cortical infarction reduced from 56% to 4% | [15] |
Anti-Angiogenic Effects
In vivo models have confirmed the anti-angiogenic activity of this compound observed in vitro.
Quantitative Data: In Vivo Anti-Angiogenic Effects of this compound
| Assay | Animal Model | Concentration/Dose | Effect | Reference |
| Chick Chorioallantoic Membrane (CAM) Assay | Chicken Embryo | 10⁻⁵ M and 10⁻⁴ M | Significant reduction in branching points and angiogenic score | [10][11] |
| Sponge Implantation Method | Rat | 1 mg/kg and 10 mg/kg | Significant reduction in weight of sponges, number of blood vessels, and hemoglobin content | [13] |
Experimental Protocols
In Vitro Cytotoxicity Assay (CCK-8)
-
Cell Seeding: Seed glioblastoma cells (e.g., U-87 MG, LN-229) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium and add 10 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time points (e.g., 24 or 48 hours).
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Transwell Migration Assay
-
Cell Preparation: Culture endothelial cells (e.g., HUVECs) to 80-90% confluency. Starve the cells in a serum-free medium for 24 hours prior to the assay.
-
Chamber Setup: Place 8.0 µm pore size Transwell inserts into a 24-well plate.
-
Chemoattractant Addition: Add 600 µL of culture medium containing a chemoattractant (e.g., VEGF) to the lower chamber.
-
Cell Seeding: Resuspend the starved cells in a serum-free medium containing different concentrations of this compound or vehicle. Add 1 x 10⁵ cells in 100 µL to the upper chamber of each insert.
-
Incubation: Incubate the plate for an appropriate duration (e.g., 24 hours) at 37°C to allow for cell migration.
-
Cell Removal: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a suitable fixative (e.g., 4% paraformaldehyde) and stain with a dye such as crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
In Vivo Neuroprotection Study in a Rat Model of Photochemical Stroke
-
Animal Preparation: Anesthetize adult male rats (e.g., Wistar or Spontaneously Hypertensive Rats).
-
Photosensitizer Injection: Intravenously inject the photosensitizing dye Rose Bengal.
-
Infarct Induction: Expose a specific area of the skull (e.g., over the sensorimotor cortex) to a focused beam of cold light for a defined period to induce a photochemical infarct.
-
Drug Administration: Administer this compound or vehicle at a predetermined time point (e.g., 30 minutes post-infarction) via the desired route (e.g., intravenous or oral).
-
Behavioral Assessment: At various time points post-infarction (e.g., daily for several days), assess sensorimotor function using tests such as tactile and proprioceptive placing reactions.
-
Histological Analysis: At the end of the study period, perfuse the animals and harvest the brains. Section the brains and stain with a marker for infarct volume (e.g., TTC staining) or neuronal damage (e.g., Nissl staining).
-
Data Analysis: Quantify the infarct volume and/or the number of damaged neurons. Compare the outcomes between the this compound-treated and vehicle-treated groups.
Signaling Pathways and Mechanisms of Action
Induction of Apoptosis in Glioblastoma Cells
This compound induces apoptosis in glioblastoma cells through the inhibition of the PI3K/Akt signaling pathway.[3][4][5] This leads to the activation of downstream effector caspases, such as caspase-3 and caspase-9, and subsequent cleavage of poly (ADP-ribose) polymerase (PARP).[3][5]
Caption: this compound induced apoptosis pathway in GBM cells.
Inhibition of Angiogenesis
The anti-angiogenic effects of this compound are mediated through the blockade of calcium influx, which interferes with the downstream signaling of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF). By inhibiting calcium-dependent signaling cascades, this compound disrupts endothelial cell proliferation, migration, and tube formation.
Caption: Anti-angiogenic mechanism of this compound.
Neuroprotection via Calcium Channel Blockade
In the context of cerebral ischemia, excessive intracellular calcium accumulation is a key driver of neuronal cell death. This compound's ability to block voltage-gated calcium channels mitigates this calcium overload, thereby protecting neurons from ischemic damage.
Caption: Neuroprotective action of this compound in ischemia.
Conclusion
This compound is a pharmacologically versatile compound with significant therapeutic potential beyond its current clinical applications. Its ability to modulate calcium homeostasis, coupled with its effects on other ion channels and signaling pathways, underpins its observed in vitro and in vivo efficacy in models of cancer, angiogenesis, and neurodegeneration. This technical guide provides a comprehensive overview of the current preclinical data, offering a valuable resource for researchers and drug development professionals interested in exploring the full therapeutic promise of this compound. Further investigation into its precise molecular targets and signaling interactions will be crucial for the rational design of future clinical trials.
References
- 1. Dose-related inversion of cinnarizine and flunarizine effects on mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. iasp-pain.org [iasp-pain.org]
- 5. sciprofiles.com [sciprofiles.com]
- 6. Flunarizine, a drug approved for treating migraine and vertigo, exhibits cytotoxicity in GBM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel mTORC1 Inhibitors Kill Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ca++ and Na+ channels involved in neuronal cell death. Protection by flunarizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-Angiogenic Activity of Flunarizine by In Ovo, In Vitro, and In Vivo Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Angiogenic activity of flunarizine by in ovo, in vitro and in vivo assays. [] [jag.journalagent.com]
- 12. Anti-Angiogenic Activity of Flunarizine by In Ovo, In Vitro, and In Vivo Assays | Semantic Scholar [semanticscholar.org]
- 13. Anti-Angiogenic Activity of Flunarizine by In Ovo, In Vitro, and In Vivo Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. turkjps.org [turkjps.org]
- 15. The neuroprotective actions of a calcium channel antagonist, flunarizine, in the infant rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Photochemical stroke model: flunarizine prevents sensorimotor deficits after neocortical infarcts in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Flunarizine, a calcium entry blocker, ameliorates ischemic brain damage in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Flunarizine reduces cerebral infarct size after photochemically induced thrombosis in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Targets and Binding Affinity of (Z)-Flunarizine
This technical guide provides a comprehensive overview of the molecular targets and binding affinities of this compound, a selective calcium entry blocker. The information is curated for professionals in the fields of pharmacology, neuroscience, and drug development to facilitate a deeper understanding of its mechanism of action and to support further research and clinical applications.
Molecular Targets and Binding Affinity
This compound is a diphenylpiperazine derivative that exhibits a multi-target pharmacological profile. It is primarily classified as a selective calcium channel blocker but also demonstrates significant affinity for other receptors and channels. This promiscuity contributes to its therapeutic effects and side-effect profile.
In vitro receptor-binding assays have elucidated the affinity of Flunarizine for several G-protein coupled receptors. The binding affinities, expressed as the inhibition constant (Ki), are summarized in the table below.
| Target Receptor | Binding Affinity (Ki) in nM |
| Histamine H1 | 68[1][2] |
| Dopamine D2 | 80[1][2] |
| Serotonin S2 | 200[1][2] |
| α1-Adrenergic | 250[1][2] |
| Nitrendipine Calcium Sites | 380[1][2] |
Table 1: Receptor Binding Affinities of this compound
Flunarizine's primary mechanism of action involves the blockade of voltage-gated ion channels. Its inhibitory effects on both calcium and sodium channels have been quantified in cultured rat cortical neurons.
| Target Ion Channel | Inhibitory Concentration (IC50) in µM |
| Sodium Current (INa) | 0.94[3] |
| Calcium Current (ICa) | 1.77[3] |
Table 2: Ion Channel Inhibitory Activity of this compound
Flunarizine is known to be an inhibitor of Voltage-dependent T-type calcium channel subunits alpha-1G, alpha-1H, and alpha-1I.[4] It acts as a selective calcium entry blocker by physically plugging the channel, which inhibits the influx of extracellular calcium through myocardial and vascular membrane pores.[4][5][6]
Beyond its direct interaction with receptors and ion channels, Flunarizine also binds to calmodulin, a key intracellular calcium sensor.[4][5][6][7][8] This interaction may contribute to its modulation of calcium-dependent signaling pathways. Furthermore, Flunarizine is extensively bound to plasma proteins (>99%), with approximately 90% bound to plasma proteins and 9% distributed to blood cells.[1][2]
Signaling Pathways
The diverse binding profile of Flunarizine results in the modulation of multiple intracellular signaling pathways. The following diagram illustrates the primary pathways affected by its interaction with key molecular targets.
Caption: Signaling pathways modulated by this compound.
Experimental Protocols
The binding affinities and functional activities of this compound are determined through a variety of in vitro and cell-based assays. Below are overviews of the key experimental methodologies.
This technique is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Caption: Workflow for a radioligand binding assay.
The assay involves incubating a preparation of cell membranes containing the receptor of interest with a fixed concentration of a radiolabeled ligand that is known to bind to the receptor. This is performed in the presence of varying concentrations of the unlabeled test compound (Flunarizine). By measuring the amount of radioligand displaced by Flunarizine, the half-maximal inhibitory concentration (IC50) can be determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
This technique is employed to measure the effect of a compound on the activity of ion channels.
Caption: Workflow for a patch-clamp electrophysiology experiment.
In a whole-cell patch-clamp experiment, a glass micropipette forms a tight seal with the membrane of a single cell. The membrane patch is then ruptured, allowing for the control of the membrane potential and the measurement of the total ion flow across the entire cell membrane. After establishing a baseline recording of ion channel activity, Flunarizine is applied to the cell at various concentrations. The resulting inhibition of the ionic current is measured, and the data is used to construct a dose-response curve from which the IC50 value is derived.
Summary of this compound's Target Profile
The pharmacological activity of this compound is a composite of its interactions with multiple molecular targets. The following diagram provides a logical summary of its primary and secondary targets.
Caption: Logical relationship of this compound's molecular targets.
References
- 1. aapharma.ca [aapharma.ca]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. Flunarizine | Voltage-gated Na+/Ca2+ channel blocker | TargetMol [targetmol.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Flunarizine | C26H26F2N2 | CID 941361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Flunarizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. What is the mechanism of Flunarizine? [synapse.patsnap.com]
- 8. flunarizine [drugcentral.org]
(Z)-Flunarizine: A Technical Guide to its Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Flunarizine is a well-established selective calcium entry blocker with a complex pharmacological profile that extends beyond its primary mechanism.[1][2] Traditionally used for the prophylaxis of migraine and the management of vertigo, a growing body of preclinical evidence highlights its potential for repurposing in oncology, particularly for glioblastoma, as well as for other neurological disorders and even as an antiviral agent. This document provides a comprehensive technical overview of the molecular mechanisms, preclinical data, and key experimental methodologies related to the emerging therapeutic applications of Flunarizine. Quantitative data are summarized for comparative analysis, and core signaling pathways and experimental workflows are visualized to facilitate understanding.
Core Mechanism of Action
Flunarizine's primary mechanism is the selective inhibition of voltage-dependent T-type and L-type calcium channels, which it is thought to physically plug, thereby preventing excessive transmembrane calcium influx and cellular calcium overload.[1][3][4][5] However, its activity is pleiotropic, engaging multiple other cellular targets that contribute to its broad therapeutic potential. It exhibits calmodulin-binding properties and acts as an antagonist at histamine H1 receptors, and to a lesser extent, at dopamine D2 and serotonin S2 receptors.[3][5][6] This multi-target profile is a key consideration in its application to complex diseases.
References
- 1. Flunarizine | C26H26F2N2 | CID 941361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Flunarizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. What is the mechanism of Flunarizine? [synapse.patsnap.com]
- 4. Mechanism of L- and T-type Ca2+ channel blockade by flunarizine in ventricular myocytes of the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aapharma.ca [aapharma.ca]
- 6. Flunarizine - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes: (Z)-Flunarizine in Glioblastoma Cell Culture
(Z)-Flunarizine, a selective calcium channel blocker, has demonstrated significant cytotoxic and pro-apoptotic effects in glioblastoma (GBM) cell lines. [1][2] These notes provide an overview of its application in cell culture, summarizing its effects and detailing protocols for key experiments.
Flunarizine's anti-cancer activity in GBM is primarily attributed to its ability to induce apoptosis through the intrinsic pathway.[1][3] Mechanistically, it has been shown to inhibit the activation of the Akt signaling pathway, a key regulator of cell survival and proliferation in many cancers, including glioblastoma.[1][3][4] This inhibition leads to the activation of caspase-9 and caspase-3, culminating in Poly (ADP-ribose) polymerase (PARP) cleavage and programmed cell death.[1][2] Furthermore, Flunarizine treatment can interfere with the cell cycle progression of GBM cells.[2]
These properties make this compound a compound of interest for preclinical cancer research, particularly for investigating therapeutic strategies against glioblastoma.
Data Presentation
The following tables summarize the quantitative effects of this compound on glioblastoma cell lines as reported in the literature.
Table 1: Cytotoxicity of this compound on Glioblastoma Cell Lines
| Cell Line | Treatment Time | Effect on Cell Viability | Reference |
| U-87 MG | 24h & 48h | Concentration-dependent decrease | [2] |
| LN-229 | 24h & 48h | Concentration-dependent decrease | [2] |
| U-118 MG | 24h & 48h | Concentration-dependent decrease | [2] |
| U251 | Not Specified | IC50: 29.6 μM | [4] |
Table 2: Induction of Apoptosis in U-87 MG Cells by this compound
| Flunarizine Conc. | Treatment Time | Outcome | Reference |
| Increasing Conc. | 24h & 48h | Concentration-dependent increase in apoptotic cells (Annexin V+/PI-) | [2][5] |
Table 3: Effect of this compound on Cell Cycle Distribution in U-87 MG Cells
| Flunarizine Conc. | Treatment Time | Effect on Cell Cycle | Reference |
| Increasing Conc. | 24h & 48h | Concentration-dependent increase in the Sub-G1 cell population | [2] |
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound in cell culture.
References
Application Notes and Protocols for the Dissolution of (Z)-Flunarizine for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Z)-Flunarizine is a selective calcium channel blocker with additional properties including sodium channel and histamine H1 receptor blockade.[1][2][3] It is widely utilized in preclinical research to investigate its effects on various cellular processes, including cell viability, proliferation, apoptosis, and angiogenesis.[4][5][6] Due to its hydrophobic nature and practical insolubility in aqueous solutions, proper dissolution and handling are critical for obtaining reliable and reproducible results in in vitro assays.[7][8] These application notes provide detailed protocols for the solubilization of this compound and its preparation for use in cell-based experiments.
Solubility of this compound
This compound is a lipophilic compound with poor aqueous solubility.[8] The hydrochloride salt form, Flunarizine dihydrochloride, is slightly soluble in water but sparingly soluble in methanol and methylene chloride.[9] For in vitro studies, organic solvents are necessary to prepare concentrated stock solutions. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose.[10][11][12]
Data Presentation: Solubility of Flunarizine
| Solvent | Form | Solubility | Notes |
| DMSO | Flunarizine | 100 mg/mL (247.22 mM) | Ultrasonic treatment may be required. Use freshly opened, anhydrous DMSO as it is hygroscopic.[10] |
| DMSO | Flunarizine hydrochloride | ~1 mg/mL | Purge with an inert gas.[11] |
| Ethanol | Flunarizine hydrochloride | ~1 mg/mL | Purge with an inert gas.[11] |
| Dimethylformamide (DMF) | Flunarizine hydrochloride | ~1 mg/mL | Purge with an inert gas.[11] |
| 1:2 DMSO:PBS (pH 7.2) | Flunarizine hydrochloride | ~0.33 mg/mL | Prepared by first dissolving in DMSO, then diluting with PBS. Aqueous solutions are not recommended for storage beyond one day.[11] |
| Water | Flunarizine dihydrochloride | Slightly soluble | [9] |
| 0.1 N HCl | Flunarizine dihydrochloride | 3.30 mg/mL | [13] |
Experimental Protocols
Preparation of a Concentrated Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 404.5 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using an analytical balance. For 1 mL of a 10 mM stock solution, weigh 4.045 mg of this compound.
-
Dissolution in DMSO: Add the weighed this compound to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO. For a 10 mM solution, add 1 mL of DMSO for every 4.045 mg of the compound.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes.[10]
-
Sterilization (optional): If required for the specific cell culture application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[10]
Preparation of Working Solutions for In Vitro Assays
This protocol describes the serial dilution of the concentrated stock solution to prepare working solutions for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for the cell line being used
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Determine Final Concentration: Decide on the final concentrations of this compound required for your experiment. Published studies have used concentrations ranging from the nanomolar to the micromolar range (e.g., 1 µM to 30 µM).[6][10]
-
Intermediate Dilutions: It is recommended to perform one or more intermediate dilutions in cell culture medium to minimize the final concentration of DMSO in the cell culture wells.
-
Final Dilution: Add the appropriate volume of the intermediate dilution to the cell culture wells containing the cells and medium to achieve the desired final concentration. Ensure that the final concentration of DMSO in the culture medium does not exceed 0.1%, as higher concentrations can be cytotoxic.[12]
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to a set of control wells. This is crucial to distinguish the effects of the compound from any potential effects of the solvent.
Example Dilution for a 10 µM Final Concentration:
-
Prepare a 1:100 intermediate dilution of the 10 mM stock solution in cell culture medium (e.g., 10 µL of 10 mM stock + 990 µL of medium = 100 µM solution).
-
Add 100 µL of this 100 µM intermediate solution to 900 µL of medium in a cell culture well to achieve a final concentration of 10 µM. The final DMSO concentration will be 0.1%.
Visualizations
Experimental Workflow for Dissolving this compound
Caption: Workflow for preparing this compound solutions.
Simplified Signaling Pathway of this compound Action
This compound is known to block voltage-gated calcium and sodium channels.[10][12][14] By blocking T-type calcium channels, it can inhibit processes like cell proliferation.[6] Its blockade of sodium channels can prevent cytotoxicity associated with sodium influx.[14]
References
- 1. Flunarizine | C26H26F2N2 | CID 941361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Flunarizine? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Flunarizine, a drug approved for treating migraine and vertigo, exhibits cytotoxicity in GBM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. turkjps.org [turkjps.org]
- 7. Fabrication, Characterization, In vitro Evaluation of Solid Lipid Nanoemulsion of Flunarizine dihydrochloride for Nasal Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. drugfuture.com [drugfuture.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Flunarizine | Voltage-gated Na+/Ca2+ channel blocker | TargetMol [targetmol.com]
- 13. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 14. Ca++ and Na+ channels involved in neuronal cell death. Protection by flunarizine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Z)-Flunarizine in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosages and experimental protocols for the use of (Z)-Flunarizine in various animal models for pre-clinical research. The information is intended to assist in the design and execution of studies in neuroscience, cerebrovascular research, and other relevant fields.
Quantitative Data Summary
The following tables summarize the recommended dosage ranges of this compound for different animal species and research applications based on published studies.
Table 1: Recommended Dosages of this compound in Mice
| Research Application | Strain | Route of Administration | Dosage Range | Reference |
| Neuropsychopharmacology | Swiss Albino | Intraperitoneal (i.p.) | 1 - 20 mg/kg | [1] |
| Anticonvulsant | Not Specified | Oral | 20.9 mg/kg (ED50) | [2] |
| Cerebral Hypoxia-Anoxia | Not Specified | Oral | 1 - 20 mg/kg | [1] |
Table 2: Recommended Dosages of this compound in Rats
| Research Application | Strain | Route of Administration | Dosage Range | Reference |
| Cerebral Ischemia | Not Specified | Oral | 10 - 40 mg/kg | [3][4][5] |
| Cerebral Ischemia | Not Specified | Intravenous (i.v.) | 0.1 mg/kg | [3] |
| Cerebral Ischemia | Not Specified | Intraperitoneal (i.p.) | 10 mg/kg | [6] |
| Antidepressant-like Activity | Albino | Intraperitoneal (i.p.) | 2 - 10 mg/kg | [7] |
| Anticonvulsant | Not Specified | Oral | 6.04 mg/kg (ED50) | [2] |
| Hypoxic-Ischemic Brain Injury | Not Specified | Parenteral/Oral | 30 mg/kg | [8] |
| Hypertension-induced BBB permeability | Wistar-Kyoto | Intravenous (i.v.) | 1 - 2.5 mg/kg | [9] |
Table 3: Recommended Dosages of this compound in Dogs
| Research Application | Strain | Route of Administration | Dosage Range | Reference |
| Global Brain Ischemia | Not Specified | Intravenous (i.v.) | 0.1 mg/kg | [10] |
| Cardiac Arrest | Not Specified | Intravenous (i.v.) | 0.1 mg/kg | [11] |
| Vertigo Model | Not Specified | Not Specified | Not Specified | [12] |
| Cerebral Blood Flow | Not Specified | Intravenous (i.v.) | 6 µg/kg | [13] |
| Cardiovascular Effects | Not Specified | Intravenous (i.v.) | 0.16 - 5.0 mg/kg | [14] |
| Intraocular Pressure | Clinically Normal | Topical | 0.5% solution | [15][16] |
Experimental Protocols
Preparation of this compound Solutions
This compound is poorly soluble in water. The following protocols are recommended for preparing solutions for in vivo administration.
Protocol 2.1.1: Preparation for Oral Administration (Suspension)
-
Weigh the required amount of this compound dihydrochloride powder.
-
For enhanced solubility and bioavailability, a ternary solid dispersion can be prepared using carriers like polyethylene glycol (PEG) 6000 and Pluronic F68.[17] A simple suspension can be made using 0.5% carboxymethylcellulose sodium as the vehicle.
-
Triturate the powder with a small amount of the chosen vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to achieve the desired final concentration.
-
Ensure the suspension is homogenous before each administration.
Protocol 2.1.2: Preparation for Intraperitoneal (i.p.) and Intravenous (i.v.) Administration
Due to its low aqueous solubility, a co-solvent system is necessary for preparing this compound for parenteral administration.
-
Weigh the required amount of this compound dihydrochloride.
-
Dissolve the powder in a minimal amount of Dimethyl sulfoxide (DMSO).
-
For i.p. injections, further dilute the DMSO stock with a vehicle such as a mixture of PEG300, Tween-80, and saline. A common ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[18]
-
For i.v. administration, after initial dissolution in DMSO, the solution can be further diluted with saline. It is crucial to ensure the final concentration of DMSO is low to avoid toxicity. The final solution should be clear and free of precipitates.
-
All solutions for parenteral administration must be sterile. Filter the final solution through a 0.22 µm syringe filter before use.
Administration Protocols
Protocol 2.2.1: Oral Gavage in Mice and Rats
-
Restrain the animal securely. For mice, scruff the animal to immobilize the head and body. For rats, hold the animal firmly by the scruff of the neck.
-
Measure the distance from the animal's snout to the last rib to determine the appropriate length for gavage needle insertion.
-
Use a proper-sized, ball-tipped gavage needle to prevent esophageal injury.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.
-
Withdraw the needle gently and return the animal to its cage. Monitor the animal for any signs of distress.
Protocol 2.2.2: Intraperitoneal (i.p.) Injection in Mice and Rats
-
Restrain the animal, exposing the abdomen. For mice, the scruff technique can be used.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Insert a 25-27 gauge needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate to ensure no fluid or blood is drawn back, confirming correct needle placement.
-
Inject the this compound solution slowly.
-
Withdraw the needle and return the animal to its cage, monitoring for any adverse reactions.
Protocol 2.2.3: Intravenous (i.v.) Injection in Dogs
-
Properly restrain the dog. The cephalic or saphenous vein are common sites for i.v. administration.
-
Shave and disinfect the injection site.
-
A qualified technician or veterinarian should perform the venipuncture using an appropriate gauge needle or catheter.
-
Administer the this compound solution slowly over a defined period (e.g., over 10 minutes for a 0.1 mg/kg dose in some studies).[10]
-
Monitor the animal for any signs of adverse reactions during and after the injection.
Signaling Pathways and Experimental Workflows
Overview of this compound's Mechanism of Action
This compound is a selective calcium entry blocker with a multifaceted mechanism of action that also includes antagonism of dopamine D2 and histamine H1 receptors.[21][22] These actions contribute to its therapeutic effects in various neurological and vascular disorders.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.
Caption: this compound inhibits Ca2+ influx, modulating Calcineurin-NFAT and Akt signaling pathways.
References
- 1. Protective effect of flunarizine against cerebral hypoxia-anoxia in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticonvulsive properties of cinnarizine and flunarizine in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flunarizine, a calcium entry blocker, ameliorates ischemic brain damage in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of flunarizine on postischemic blood flow, energy metabolism and neuronal damage in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protection with flunarizine against hypoxic-ischaemic damage of the rat cerebral cortex. A quantitative morphologic assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cerebroprotective effects of flunarizine in an experimental rat model of cardiac arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antidepressant-Like Activity of Flunarizine in Modified Tail Suspension Test in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flunarizine limits hypoxia-ischemia induced morphologic injury in immature rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protective effect of flunarizine on blood-brain barrier permeability alterations in acutely hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of flunarizine on global brain ischemia in the dog: a quantitative morphologic assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improved short-term neurological recovery with flunarizine in a canine model of cardiac arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Flunarizine in the treatment of vertigo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of flunarizine on canine cerebral cortical blood flow and vascular resistance post cardiac arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aapharma.ca [aapharma.ca]
- 15. Effects of the topically applied calcium-channel blocker flunarizine on intraocular pressure in clinically normal dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Ternary solid dispersion of flunarizine dihydrochloride: prep and char. [wisdomlib.org]
- 18. researchgate.net [researchgate.net]
- 19. uac.arizona.edu [uac.arizona.edu]
- 20. iacuc.wsu.edu [iacuc.wsu.edu]
- 21. What is the mechanism of Flunarizine? [synapse.patsnap.com]
- 22. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for (Z)-Flunarizine in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing (Z)-Flunarizine, a non-selective voltage-gated ion channel blocker, in patch clamp electrophysiology experiments. The information presented here is intended to assist in the investigation of its mechanism of action and its effects on various ion channels.
Introduction to this compound
This compound is a diphenylpiperazine derivative that has been widely used in the treatment of migraine and vertigo.[1] Its therapeutic effects are attributed to its ability to block multiple types of voltage-gated ion channels, thereby reducing cellular hyperexcitability.[2][3] In the context of patch clamp electrophysiology, this compound serves as a valuable pharmacological tool to probe the function of various ion channels and to characterize their roles in physiological and pathological processes.
Flunarizine is known to be a non-selective blocker of several key ion channels, including:
-
Voltage-gated Sodium (Nav) Channels [2]
-
Voltage-gated Calcium (Cav) Channels (including T-type and L-type)[1][2]
-
hERG Potassium (Kv11.1) Channels
Mechanism of Action
This compound exerts its inhibitory effects on ion channels through direct blockade. This blockade can be state-dependent, often showing a higher affinity for the open or inactivated states of the channel.[3] This property leads to use-dependent or frequency-dependent inhibition, where the blocking effect is more pronounced at higher frequencies of channel activation.[2][3]
Quantitative Data Presentation
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of Flunarizine for various voltage-gated ion channels. These values provide a reference for designing dose-response experiments and for interpreting experimental results.
| Ion Channel Target | Cell Type | IC50 | Reference |
| Voltage-gated Na+ Channels | Cultured Rat Cortical Neurons | 0.94 µM | [2] |
| Tetrodotoxin-resistant Na+ Channels | Acutely Isolated Mouse Trigeminal Ganglion Neurons | 2.89 µM | [3][4] |
| Voltage-gated Ca2+ Channels | Cultured Rat Cortical Neurons | 1.77 µM | [2] |
| High-voltage Activated Ca2+ Channels | Acutely Isolated Mouse Trigeminal Ganglion Neurons | 2.73 µM | [3][4] |
Experimental Protocols
Detailed methodologies for investigating the effects of this compound on specific ion channels using whole-cell patch clamp electrophysiology are provided below.
Protocol 1: Characterization of this compound Blockade of Voltage-gated Sodium Channels (Nav)
Objective: To determine the potency and mechanism of this compound inhibition of Nav channels.
Cell Preparation:
-
Use cultured neurons (e.g., rat cortical neurons) or cell lines heterologously expressing specific Nav channel subtypes.
-
Plate cells on glass coverslips suitable for patch clamp recording.
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose. To isolate Na+ currents, other channel blockers like 1 µM Tetrodotoxin (TTX) for TTX-sensitive channels, or specific blockers for K+ and Ca2+ channels can be added.
-
Internal Solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm with sucrose. Cesium is used to block K+ channels from the inside.
Patch Clamp Procedure:
-
Prepare patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch clamp configuration on a selected cell.
-
Hold the membrane potential at -100 mV to ensure channels are in the resting state.
-
To elicit Na+ currents, apply depolarizing voltage steps from -80 mV to +60 mV in 10 mV increments for 50 ms.
-
Record baseline currents in the absence of this compound.
-
Perfuse the cell with increasing concentrations of this compound (e.g., 0.1 µM to 100 µM) dissolved in the external solution and repeat the voltage protocol at each concentration.
-
To assess use-dependent block: Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms) at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz) before and after drug application.
Data Analysis:
-
Measure the peak inward Na+ current at each voltage step.
-
Construct a dose-response curve by plotting the percentage of current inhibition against the this compound concentration and fit with the Hill equation to determine the IC50.
-
Analyze the reduction in peak current during the pulse train to quantify use-dependent block.
Protocol 2: Investigation of this compound Effects on T-type Calcium Channels (Cav3.x)
Objective: To characterize the inhibitory effect of this compound on low-voltage activated T-type Ca2+ channels.
Cell Preparation:
-
Use cells endogenously expressing T-type Ca2+ channels (e.g., N1E-115 neuroblastoma cells) or cell lines stably expressing a specific Cav3 subtype (e.g., Cav3.2).
Solutions:
-
External Solution (in mM): 120 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with TEA-OH and osmolarity to ~310 mOsm. Barium is used as the charge carrier to increase current amplitude and reduce Ca2+-dependent inactivation. TEA-Cl is used to block K+ channels.
-
Internal Solution (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm.
Patch Clamp Procedure:
-
Follow the general patch clamp procedure as described in Protocol 1.
-
Hold the membrane potential at -100 mV to allow for recovery from inactivation of T-type channels.
-
Elicit T-type Ca2+ currents by applying depolarizing voltage steps from -90 mV to +20 mV in 10 mV increments for 200 ms.
-
Record baseline currents and then perfuse with various concentrations of this compound.
-
To study steady-state inactivation: From a holding potential of -110 mV, apply a series of 1-second prepulses ranging from -120 mV to -30 mV, followed by a test pulse to -30 mV to measure the availability of channels.
Data Analysis:
-
Measure the peak inward Ba2+ current at each voltage step.
-
Determine the IC50 for this compound inhibition.
-
Plot the normalized peak current during the test pulse against the prepulse potential to construct the steady-state inactivation curve. Compare the voltage at which half the channels are inactivated (V0.5,inact) before and after drug application.
Visualizations
Signaling Pathway of this compound in Reducing Neuronal Excitability
Caption: this compound's mechanism for reducing neuronal excitability.
Experimental Workflow for Patch Clamp Analysis of this compound
Caption: Workflow for analyzing this compound effects via patch clamp.
References
- 1. What is the mechanism of Flunarizine? [synapse.patsnap.com]
- 2. Flunarizine blocks voltage-gated Na(+) and Ca(2+) currents in cultured rat cortical neurons: A possible locus of action in the prevention of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flunarizine inhibits sensory neuron excitability by blocking voltage-gated Na+ and Ca2+ currents in trigeminal ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mednexus.org [mednexus.org]
Application Notes: In Vitro Efficacy Testing of (Z)-Flunarizine
Introduction
(Z)-Flunarizine is a diphenylpiperazine derivative widely utilized for the prophylactic treatment of migraine and the management of vertigo.[1][2][3][4] Its therapeutic efficacy stems from a multifaceted mechanism of action, primarily as a selective, non-competitive, voltage-gated calcium channel blocker.[2][5] Additionally, Flunarizine exhibits antagonist activity at histamine H1 receptors and, to a lesser extent, dopamine D2 receptors.[1][2] It has also been shown to block voltage-gated sodium channels.[6][7] This complex pharmacological profile necessitates a variety of robust in vitro models to fully characterize its efficacy and elucidate its cellular effects.
These application notes provide detailed protocols for key in vitro assays designed to assess the efficacy of this compound on its primary molecular targets. The described models are essential for researchers in pharmacology and drug development engaged in screening, characterization, and mechanism-of-action studies for Flunarizine and related compounds.
Mechanism of Action Overview
Flunarizine's primary mechanism involves the blockade of ion channels and antagonism of G-protein coupled receptors, leading to reduced neuronal excitability and vasodilation.[1][2] By inhibiting the influx of extracellular calcium, it prevents cellular calcium overload, a key factor in neuronal damage during events like hypoxia.[1][7] Its antihistaminic properties contribute to its effectiveness in treating vertigo.[2]
Caption: Overview of this compound's primary molecular targets and cellular effects.
Quantitative In Vitro Efficacy Data
The following table summarizes key quantitative data for this compound obtained from in vitro electrophysiology studies.
| Target Ion Channel | Cell Type | Assay Method | Parameter | Value | Reference |
| Tetrodotoxin-Resistant Na+ Currents | Mouse Trigeminal Ganglion Neurons | Whole-Cell Patch-Clamp | IC50 | 2.89 µmol/L | [6] |
| High-Voltage Activated Ca2+ Currents | Mouse Trigeminal Ganglion Neurons | Whole-Cell Patch-Clamp | IC50 | 2.73 µmol/L | [6] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Analysis
This protocol is designed to measure the inhibitory effect of Flunarizine on voltage-gated sodium and calcium channels in cultured neurons.
Objective: To determine the concentration-dependent inhibition and IC50 value of this compound on specific ion channel currents.
Materials:
-
Cultured neuronal cells (e.g., mouse trigeminal ganglion neurons).[6]
-
External solution (ACSF): 125 mM NaCl, 2.5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 1.25 mM NaH2PO4, 25 mM NaHCO3, 25 mM glucose.[8]
-
Internal (pipette) solution: 115 mM K-Gluconate, 4 mM NaCl, 10 mM HEPES, 2 mM ATP-Mg, 0.3 mM GTP-NaCl, 0.5 mM EGTA. Adjust pH to 7.2 with KOH and osmolarity to ~270-290 mOsm.[9][10]
-
This compound stock solution (in DMSO).
-
Patch-clamp amplifier, micromanipulator, microscope, and data acquisition system.[8]
-
Borosilicate glass capillaries for pipette pulling.[10]
Methodology:
-
Cell Preparation: Plate cultured neurons on glass coverslips suitable for recording 24-48 hours prior to the experiment.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[10]
-
Recording Setup: Place a coverslip with cells into the recording chamber on the microscope stage and perfuse with external solution at 1-2 mL/min.[10]
-
Seal Formation: Approach a target neuron with the glass pipette under positive pressure. Upon contact, release the pressure to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.[9]
-
Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch, achieving the whole-cell configuration. This allows electrical access to the cell's interior.[9]
-
Data Acquisition:
-
Switch to voltage-clamp mode and hold the cell at a potential where the channels of interest are inactive (e.g., -80 mV).[11]
-
Apply a series of voltage steps to elicit the desired currents (e.g., depolarizing steps to activate Ca2+ or Na+ channels).
-
Record baseline currents in the absence of the drug.
-
Perfuse the chamber with increasing concentrations of this compound diluted in the external solution.
-
Record currents at each concentration after allowing for equilibration.
-
-
Data Analysis:
-
Measure the peak amplitude of the currents at each drug concentration.
-
Normalize the current amplitude to the baseline (control) measurement.
-
Plot the normalized current as a function of Flunarizine concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Caption: Experimental workflow for whole-cell patch-clamp analysis.
Protocol 2: Radioligand Competition Binding Assay
This protocol is used to determine the binding affinity (Ki) of this compound for specific receptors, such as the Histamine H1 or Dopamine D2 receptor.
Objective: To measure the ability of this compound to displace a specific radioligand from its receptor and to calculate its inhibitory constant (Ki).
Materials:
-
Cell membrane preparations expressing the target receptor (e.g., from HEK293 cells transfected with H1R or D2R).[12]
-
Radioligand specific for the target receptor (e.g., [3H]-mepyramine for H1R, [3H]-spiperone for D2R).
-
Unlabeled ("cold") ligand for non-specific binding determination.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[12]
-
This compound stock solution and serial dilutions.
-
96-well plates, filter mats (e.g., GF/C), and a cell harvester.[12]
-
Scintillation cocktail and a scintillation counter (e.g., MicroBeta counter).[12]
Methodology:
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membrane preparation + radioligand + buffer.
-
Non-specific Binding (NSB): Membrane preparation + radioligand + excess unlabeled ligand.
-
Competition Binding: Membrane preparation + radioligand + varying concentrations of this compound.
-
-
Incubation: Add the components to the wells in the specified order (e.g., 150 µL membranes, 50 µL test compound/buffer, 50 µL radioligand).[12] Incubate the plate for 60-120 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[12]
-
Separation: Terminate the binding reaction by rapid vacuum filtration through a PEI-presoaked GF/C filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[12]
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[12]
-
Counting: Dry the filter mat, add scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
For competition wells, determine the percentage of specific binding at each Flunarizine concentration.
-
Plot the percentage of specific binding against the log concentration of Flunarizine to generate a competition curve.
-
Fit the curve using non-linear regression to determine the IC50 value (the concentration of Flunarizine that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
Caption: Experimental workflow for a radioligand competition binding assay.
Protocol 3: Intracellular Calcium Imaging
This protocol measures the effect of Flunarizine on intracellular calcium concentration ([Ca2+]i) changes following cell stimulation, using a fluorescent calcium indicator.
Objective: To assess Flunarizine's ability to block depolarization-induced calcium influx in a cell-based model.
Materials:
-
Adherent cells (e.g., neuronal cells, HEK293 cells).
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM).[13]
-
Pluronic F-127.
-
Physiological salt solution (e.g., HBSS).
-
High potassium (depolarizing) solution (e.g., HBSS with elevated KCl).[13]
-
This compound stock solution.
-
Fluorescence microscope or plate reader equipped for ratiometric imaging.
Methodology:
-
Cell Culture: Plate cells on glass-bottom dishes or 96-well imaging plates and grow to 70-80% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and a small amount of Pluronic F-127 in physiological salt solution.
-
Incubate the cells with the loading buffer for 30-60 minutes at 37°C.
-
Wash the cells with fresh buffer to remove extracellular dye and allow for de-esterification of the AM ester.
-
-
Baseline Measurement:
-
Mount the plate/dish on the imaging system.
-
Acquire baseline fluorescence by alternating excitation at ~340 nm and ~380 nm and measuring emission at ~510 nm. Record the 340/380 ratio over time.
-
-
Drug Application: Add this compound (at the desired final concentration) to the cells and incubate for a predetermined period.
-
Cell Stimulation:
-
While continuing to record, stimulate the cells by adding the high-potassium solution to induce depolarization and open voltage-gated calcium channels.
-
Observe the change in the 340/380 fluorescence ratio, which corresponds to the rise in [Ca2+]i.
-
-
Data Analysis:
-
Calculate the peak change in the 340/380 ratio following stimulation in both control (no drug) and Flunarizine-treated cells.
-
Determine the percentage of inhibition of the calcium response by Flunarizine.
-
Perform a dose-response analysis by testing multiple concentrations to calculate an IC50 value.
-
Caption: Experimental workflow for intracellular calcium imaging.
Protocol 4: D2 Dopamine Receptor Functional Assay (cAMP Measurement)
This protocol assesses the functional antagonism of Flunarizine at the Gi/o-coupled D2 dopamine receptor by measuring its effect on cAMP levels.
Objective: To determine if this compound can block the agonist-induced inhibition of adenylyl cyclase mediated by the D2 receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human D2 dopamine receptor.[14][15]
-
Dopamine (or another D2 agonist like Quinpirole).
-
Forskolin (an adenylyl cyclase activator).
-
This compound stock solution.
-
cAMP detection kit (e.g., HTRF, fluorescence biosensor, or ELISA-based).[14]
Methodology:
-
Cell Plating: Seed the D2-expressing cells into a 96- or 384-well plate and grow overnight.
-
Compound Treatment:
-
Pre-treat cells with various concentrations of this compound (the antagonist) for 15-30 minutes.
-
Add a fixed concentration of a D2 agonist (e.g., dopamine at its EC80).
-
Simultaneously or subsequently, add a fixed concentration of forskolin to stimulate cAMP production. This step is crucial because D2 is a Gi-coupled receptor, and its activation inhibits adenylyl cyclase; therefore, a stimulated level of cAMP is needed to observe the inhibition.
-
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP modulation.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis:
-
Determine the level of cAMP inhibition caused by the D2 agonist in the absence of Flunarizine.
-
Plot the cAMP levels as a function of this compound concentration in the presence of the agonist.
-
The data should show Flunarizine reversing the agonist-induced inhibition of cAMP production.
-
Fit the data to a dose-response curve to calculate the IC50 for Flunarizine's antagonist activity.
-
Caption: Signaling pathway for D2 dopamine receptor antagonism by this compound.
References
- 1. Flunarizine | C26H26F2N2 | CID 941361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Flunarizine? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Flunarizine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flunarizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. Flunarizine inhibits sensory neuron excitability by blocking voltage-gated Na+ and Ca2+ currents in trigeminal ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ca++ and Na+ channels involved in neuronal cell death. Protection by flunarizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Patch Clamp Protocol [labome.com]
- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Flunarizine blocks elevation of free cytosolic calcium in synaptosomes following sustained depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. innoprot.com [innoprot.com]
- 15. innoprot.com [innoprot.com]
Application Note: High-Throughput Screening for Calcium Channel Modulators Using (Z)-Flunarizine as a Reference Compound
Audience: Researchers, scientists, and drug development professionals.
Introduction Flunarizine is a well-characterized drug molecule known primarily as a selective calcium entry blocker.[1] It is widely used for the prophylaxis of migraine, vertigo, and occlusive peripheral vascular disease.[2][3][4] Beyond its primary action on calcium channels, Flunarizine also exhibits antagonist activity at histamine H1, dopamine D2, and serotonin S2 receptors.[5] This multi-target profile, combined with its well-documented effects, makes Flunarizine an excellent reference compound or positive control in high-throughput screening (HTS) campaigns designed to identify novel modulators of calcium channels and related pathways. This document provides detailed protocols and data for utilizing Flunarizine in such assays.
A Note on Stereoisomerism: The IUPAC name for the commonly available and studied form of Flunarizine is 1-[bis(4-fluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine, indicating it is the (E) geometric isomer (also known as the trans isomer).[1] The user has requested information on (Z)-Flunarizine. Extensive literature searches did not yield specific biological activity or HTS data for the (Z)-isomer. Geometric isomers can have significantly different physical, chemical, and biological properties.[6] Therefore, all data and protocols presented in this document refer to "Flunarizine," which should be understood as the commercially available (E)-isomer. Researchers specifically investigating the (Z)-isomer should first synthesize and characterize this compound before applying the following methodologies.
Mechanism of Action & Signaling Pathways
Flunarizine's primary mechanism is the inhibition of excessive transmembrane calcium influx through voltage-gated calcium channels, preventing cellular calcium overload without interfering with normal calcium homeostasis.[7] This action on smooth muscle cells leads to vasodilation.[8] Additionally, Flunarizine binds to several other receptors, which contributes to its broad pharmacological profile.
Caption: Mechanism of Action for Flunarizine.
Data Presentation: Receptor Binding Profile
The following table summarizes the in vitro receptor binding affinities of Flunarizine for various targets. This data is crucial for interpreting screening results and understanding potential off-target effects.
| Target Receptor | Binding Affinity (Ki, nM) |
| Histamine-H1 | 68 |
| Dopamine-D2 | 80 |
| Serotonin-S2 | 200 |
| α1-adrenergic | 250 |
| Nitrendipine (Calcium Channel) | 380 |
| Data sourced from in vitro receptor-binding assays.[7] |
High-Throughput Screening Applications
Flunarizine is an ideal control for cell-based HTS assays designed to measure intracellular calcium flux. The most common format is a fluorescence-based assay performed on a platform like a Fluorometric Imaging Plate Reader (FLIPR).[9][10] These assays use calcium-sensitive dyes that exhibit increased fluorescence upon binding to free Ca²⁺, allowing for real-time monitoring of ion channel activity.[8]
References
- 1. Flunarizine | C26H26F2N2 | CID 941361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Flunarizine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flunarizine. A reappraisal of its pharmacological properties and therapeutic use in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flunarizine - Wikipedia [en.wikipedia.org]
- 6. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bu.edu [bu.edu]
- 8. agilent.com [agilent.com]
- 9. FLIPR Detection System - Creative Bioarray [acroscell.creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Laboratory Synthesis of (Z)-Flunarizine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory synthesis of (Z)-Flunarizine, the geometric isomer of the commercially available (E)-Flunarizine. The synthesis is centered around a Z-selective Wittig reaction. This protocol outlines the synthesis of the key aldehyde intermediate, the subsequent olefination reaction, and the purification and characterization of the final product. All quantitative data is presented in tabular format for clarity, and a comprehensive workflow diagram is provided.
Introduction
Flunarizine is a selective calcium channel antagonist with antihistaminic and calmodulin inhibitory properties, widely used in the treatment of migraine and vertigo.[1][2] The commercially available drug is the (E)-isomer. The synthesis and biological activity of the (Z)-isomer are of interest for structure-activity relationship studies and the exploration of novel pharmacological profiles. This protocol details a reliable method to synthesize this compound in a laboratory setting. The key transformation is a Wittig reaction designed to favor the formation of the Z-alkene.[3][4]
Overall Reaction Scheme
The synthesis of this compound is proposed in a two-step sequence starting from 1-[bis(4-fluorophenyl)methyl]piperazine. The first step involves the synthesis of the intermediate, 2-(4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)acetaldehyde. The second step is a Z-selective Wittig reaction between this aldehyde and benzyltriphenylphosphonium ylide to yield a mixture of (Z)- and (E)-Flunarizine, with the (Z)-isomer being the major product. The final step involves the purification of the (Z)-isomer by column chromatography.
Experimental Protocols
Part 1: Synthesis of 2-(4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)acetaldehyde (Intermediate 2)
This protocol describes the alkylation of 1-[bis(4-fluorophenyl)methyl]piperazine with 2-bromoacetaldehyde dimethyl acetal, followed by acidic hydrolysis to yield the desired aldehyde.
-
Materials and Reagents:
-
1-[bis(4-fluorophenyl)methyl]piperazine (1 )[5]
-
2-bromoacetaldehyde dimethyl acetal
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Hydrochloric acid (HCl), 2M solution
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Deionized water
-
-
Procedure:
-
To a solution of 1-[bis(4-fluorophenyl)methyl]piperazine (1 ) (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq) and 2-bromoacetaldehyde dimethyl acetal (1.2 eq).
-
Heat the mixture to reflux and stir for 12-16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude acetal intermediate.
-
Dissolve the crude acetal in dichloromethane and add 2M hydrochloric acid.
-
Stir the biphasic mixture vigorously at room temperature for 4-6 hours.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde 2 .
-
The crude aldehyde is used in the next step without further purification.
-
Part 2: Synthesis of this compound (4)
This part of the protocol details the Z-selective Wittig reaction.
-
Materials and Reagents:
-
Benzyltriphenylphosphonium chloride (3 )
-
n-Butyllithium (n-BuLi) in hexanes, 2.5 M
-
Anhydrous Tetrahydrofuran (THF)
-
2-(4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)acetaldehyde (2 )
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
-
-
Procedure:
-
In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend benzyltriphenylphosphonium chloride (3 ) (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the suspension. The solution will turn a deep orange/red color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Dissolve the crude aldehyde 2 (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the (Z)- and (E)-isomers. The (Z)-isomer is expected to be the major product.[6]
-
Data Presentation
| Step | Reactant | Reagent/Catalyst | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | 1-[bis(4-fluorophenyl)methyl]piperazine | 2-bromoacetaldehyde dimethyl acetal | Acetonitrile | Reflux | 12-16 | Acetal Intermediate | ~90 |
| 2 | Acetal Intermediate | 2M HCl | Dichloromethane | RT | 4-6 | Aldehyde 2 | >95 (crude) |
| 3 | Aldehyde 2 & Benzyltriphenylphosphonium ylide | n-BuLi | THF | -78 to RT | 14 | This compound & (E)-Flunarizine (major Z) | 60-70 (total) |
Characterization Data for this compound
| Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | Peaks corresponding to the aromatic protons, the vinyl protons of the Z-alkene, the piperazine ring protons, and the benzylic proton. |
| ¹³C NMR (CDCl₃, 100 MHz) | Resonances for the aromatic carbons, the alkene carbons, the piperazine carbons, and the benzylic carbon. |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ peak at m/z = 405.22, corresponding to the molecular formula C₂₆H₂₆F₂N₂. |
| High-Resolution MS (HRMS) | Precise mass measurement to confirm the elemental composition. |
| FT-IR (KBr) | Characteristic absorption bands for C-H (aromatic and aliphatic), C=C (alkene and aromatic), and C-F bonds. |
Mandatory Visualization
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of (Z)-Flunarizine
Welcome to the technical support center for improving the aqueous solubility of (Z)-Flunarizine. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges with the solubility of this compound?
This compound, a selective calcium channel blocker, is known for its poor aqueous solubility, which can limit its oral bioavailability to as low as 18%.[1][2][3][4] The dihydrochloride salt is described as being poorly soluble in water and ethanol (0.1-1%) and practically insoluble in water.[5][6] This low solubility can pose significant challenges in developing effective oral and parenteral dosage forms.
Q2: What are the most common strategies to improve the aqueous solubility of Flunarizine?
Several effective methods have been reported to enhance the solubility of Flunarizine. These primarily include:
-
Solid Dispersions: This technique involves dispersing Flunarizine in a carrier matrix to improve its dissolution rate. Common carriers include polyethylene glycol (PEG) 6000, Pluronic F68, and polyvinylpyrrolidone (PVP).[1][7]
-
Microemulsions and Nanoemulsions: These are lipid-based formulations that can significantly increase the solubility of lipophilic drugs like Flunarizine.[2][3][4][6]
-
Cyclodextrin Complexation: Encapsulating the Flunarizine molecule within a cyclodextrin complex can enhance its apparent water solubility.[8]
-
Use of Co-solvents: The solubility of Flunarizine hydrochloride can be improved in binary solvent mixtures.[9][10][11]
Troubleshooting Guides
Issue 1: Low solubility enhancement with binary solid dispersions.
Problem: You are preparing binary solid dispersions of Flunarizine with a single polymer (e.g., PEG 6000 or PVP) but are not observing a significant increase in solubility.
Possible Causes & Solutions:
-
Suboptimal Drug-to-Polymer Ratio: The ratio of Flunarizine to the polymer carrier is critical for effective solubility enhancement.
-
Troubleshooting Step: Experiment with different drug-to-polymer ratios. For instance, with polyvinylpyrrolidone (PVP), solubility has been shown to increase as the polymer content increases, with ratios of 10/90, 20/80, and 30/70 (drug/polymer) being effective in inhibiting crystallization.[7]
-
-
Crystallinity of the Drug: The crystalline form of Flunarizine is less soluble than its amorphous form. Your preparation method may not be effectively converting the drug to an amorphous state.
-
Troubleshooting Step: Characterize the solid-state properties of your dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of Flunarizine in the dispersion.[1][7] The solvent evaporation method for preparing solid dispersions has been shown to be effective.[7]
-
-
Insufficient Surfactant Effect: A single polymer may not provide sufficient wetting and dispersion.
-
Troubleshooting Step: Consider formulating a ternary solid dispersion by adding a surfactant. The addition of Pluronic F68 to a Flunarizine:PEG 6000 dispersion has been shown to significantly improve solubility compared to the binary counterpart.[1]
-
Issue 2: Instability or poor drug loading in microemulsion/nanoemulsion formulations.
Problem: Your Flunarizine-loaded microemulsion or nanoemulsion is showing signs of instability (e.g., phase separation, precipitation) or you are unable to achieve the desired drug concentration.
Possible Causes & Solutions:
-
Incorrect Excipient Selection: The choice of oil, surfactant, and co-surfactant is crucial for forming a stable microemulsion.
-
Troubleshooting Step: Systematically screen different vehicles. For instance, a study successfully used Capmul MCM as the oil phase to significantly enhance Flunarizine solubility.[2][3][4] Pseudo-ternary phase diagrams are an essential tool to identify the microemulsion existing zone and optimize the ratio of these components.[2][3][4]
-
-
Inadequate Homogenization: The method of preparation may not be providing enough energy to form a stable nano-sized emulsion.
-
Troubleshooting Step: For nanoemulsions, ensure your homogenization process (e.g., high-pressure homogenization, ultrasonication) is optimized. The water titration method can be used for preparing microemulsions.[2]
-
-
Drug Precipitation: The drug may be precipitating out of the formulation over time.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on improving Flunarizine solubility.
Table 1: Solubility Enhancement using Solid Dispersions
| Formulation Type | Carrier(s) | Drug:Carrier Ratio | Solubility Enhancement | Reference |
| Ternary Solid Dispersion | PEG 6000, Pluronic F68 | 1:2:2 | Substantial increase in solubility in distilled water and 0.1 N HCl | [1] |
| Binary Solid Dispersion | Polyvinylpyrrolidone (PVP) | 10:90, 20:80, 30:70 | Increased solubility with increasing polymer content | [7] |
Table 2: Solubility Enhancement using Microemulsions
| Formulation Type | Key Excipient | Fold Increase in Solubility | Medium | Reference |
| Microemulsion | Capmul MCM | 123 times | Distilled water (pH 7.4) | [2][3][4] |
Experimental Protocols
Protocol 1: Preparation of Ternary Solid Dispersions by Fusion Method
This protocol is based on the methodology for preparing ternary solid dispersions of Flunarizine Dihydrochloride.[1]
Materials:
-
This compound Dihydrochloride
-
Polyethylene Glycol (PEG) 6000
-
Pluronic F68
Procedure:
-
Accurately weigh Flunarizine Dihydrochloride, PEG 6000, and Pluronic F68 in the desired ratio (e.g., 1:2:2).
-
Melt the PEG 6000 in a porcelain dish over a water bath.
-
Add the Flunarizine Dihydrochloride and Pluronic F68 to the molten PEG 6000 and stir continuously until a homogenous melt is obtained.
-
Cool the dish rapidly in an ice bath to solidify the melt.
-
Pulverize the solidified mass in a mortar and pass it through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further analysis.
Protocol 2: Preparation of Microemulsion by Water Titration Method
This protocol is adapted from the development of a microemulsion formulation for Flunarizine.[2]
Materials:
-
This compound
-
Oil phase (e.g., Capmul MCM)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Transcutol P)
-
Distilled water
Procedure:
-
Determine the optimal ratio of oil, surfactant, and co-surfactant by constructing a pseudo-ternary phase diagram.
-
Accurately weigh the required amounts of the oil, surfactant, and co-surfactant and mix them to form a homogenous mixture.
-
Dissolve the accurately weighed this compound in this mixture.
-
Slowly titrate this mixture with distilled water under continuous stirring until a transparent and homogenous microemulsion is formed.
-
Characterize the resulting microemulsion for droplet size, zeta potential, and viscosity.
Visualizations
Caption: Experimental workflow for preparing ternary solid dispersions of Flunarizine.
Caption: Troubleshooting logic for low solubility enhancement in binary solid dispersions.
References
- 1. Ternary solid dispersion of flunarizine dihydrochloride: prep and char. [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. Fabrication, Characterization, In vitro Evaluation of Solid Lipid Nanoemulsion of Flunarizine dihydrochloride for Nasal Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization and solubility study of solid dispersions of flunarizine and polyvinylpyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multicomponent cyclodextrin system for improvement of solubility and dissolution rate of poorly water soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The co-solvency and thermodynamic properties calculation of flunarizine hydrochloride in mixtures of (acetonitrile/ethyl acetate + isopropanol) (2022) | 3 Citations [scispace.com]
Optimizing (Z)-Flunarizine Concentration for Cell Viability Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of (Z)-Flunarizine in cell viability assays. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Troubleshooting Guides
This section provides solutions to common problems that may arise when using this compound in cell viability assays.
Question: My cell viability results are inconsistent or not reproducible. What are the possible causes and solutions?
Answer: Inconsistent results with this compound can stem from several factors related to its physicochemical properties and its effects on cellular mechanisms.
-
Solubility Issues: this compound is a lipophilic compound with low aqueous solubility.[1] Precipitation in culture media can lead to variable concentrations and inconsistent effects.
-
Solution: Prepare a high-concentration stock solution in an organic solvent like DMSO.[2] When diluting to the final concentration in your aqueous cell culture medium, ensure thorough mixing and visually inspect for any precipitation. It is advisable not to store the aqueous solution for more than a day.[2]
-
-
Cell Seeding Density: The initial number of cells plated can significantly impact the outcome of viability assays.
-
Solution: Optimize the cell seeding density for your specific cell line and assay duration to ensure that cells are in the exponential growth phase during the experiment.
-
-
Incubation Time: The duration of exposure to this compound will influence its effect.
-
Solution: Perform a time-course experiment to determine the optimal incubation time for your experimental goals.
-
Question: I am observing unexpected cytotoxicity at concentrations that are reported to be non-toxic. Why might this be happening?
Answer: Several factors can contribute to unexpected cytotoxicity.
-
Solvent Toxicity: The organic solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.
-
Solution: Ensure the final concentration of the solvent in your cell culture medium is low (generally below 0.5%) and include a vehicle control (medium with the same concentration of solvent but without the drug) in your experiments.
-
-
Cell Line Sensitivity: Different cell lines can exhibit varying sensitivities to this compound. For example, it has been shown to be cytotoxic to hematological malignancies but not to breast or colon carcinoma cells at similar concentrations.[3]
-
Solution: It is crucial to determine the optimal concentration range for each specific cell line through a dose-response experiment.
-
-
Compound Purity: The purity of the this compound used can affect the experimental outcome.
-
Solution: Always use a high-purity grade of this compound and refer to the manufacturer's certificate of analysis.
-
Question: Could this compound be interfering with my colorimetric (MTT, CCK-8) or fluorometric assay readings?
Answer: While direct interference of this compound with the absorbance or fluorescence of common assay reagents has not been definitively reported, the chemical nature of test compounds can sometimes affect assay results.[4][5]
-
Potential for Absorbance Overlap: It is good practice to check for any potential absorbance overlap.
-
Solution: Run a control experiment with this compound in cell-free medium with the assay reagent to see if the compound itself contributes to the absorbance reading at the wavelength used for measurement.
-
-
Interaction with Assay Chemistry: Lipophilic compounds can sometimes interact with assay components.
-
Solution: If you suspect interference, consider using an alternative viability assay that relies on a different detection principle, such as an ATP-based luminescence assay.
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the experimental use of this compound.
1. What is the mechanism of action of this compound?
This compound is primarily known as a selective calcium channel blocker.[3][6] It inhibits the influx of extracellular calcium by physically plugging the channel.[3] Additionally, it possesses calmodulin binding properties and histamine H1 blocking activity.[6] Some studies also suggest it may affect voltage-gated sodium channels and have weak dopamine D2 receptor antagonistic effects.[7]
2. What is a typical starting concentration range for this compound in cell viability assays?
The effective concentration of this compound can vary significantly depending on the cell line and the biological effect being studied. Based on published data, a broad starting range to consider is from nanomolar to low micromolar concentrations.
-
For inhibition of endothelial cell proliferation, concentrations in the range of 1-100 nM have been used.
-
For inducing apoptosis in glioblastoma cells, higher concentrations in the range of 20-40 µg/mL (approximately 50-100 µM) have been reported.[8]
-
In some cancer cell lines, IC50 values have been observed in the low micromolar range.
It is highly recommended to perform a dose-response experiment starting with a wide range of concentrations (e.g., 0.01 µM to 100 µM) to determine the optimal working concentration for your specific cell line and experimental conditions.
3. How should I prepare a stock solution of this compound?
Due to its low water solubility, this compound should be dissolved in an organic solvent to prepare a concentrated stock solution.
-
Solvent: Dimethyl sulfoxide (DMSO) is a commonly used solvent.[2]
-
Concentration: Prepare a high-concentration stock (e.g., 10 mM) to minimize the volume of solvent added to your cell culture.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
4. Can this compound affect signaling pathways other than calcium influx?
Yes, studies have shown that this compound can modulate other signaling pathways. Notably, it has been reported to inhibit the Akt signaling pathway in glioblastoma cells, which is a key pathway involved in cell survival and proliferation.[8][9] It has also been shown to induce apoptosis through a FADD-independent, caspase-10-dependent pathway in Jurkat T-leukemia cells.[10]
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cell Lines
| Cell Line | Assay Type | Incubation Time | IC50 Value | Reference |
| U-87 MG (Glioblastoma) | CCK-8 | 24 h | ~30 µg/mL (~74 µM) | [8] |
| U-87 MG (Glioblastoma) | CCK-8 | 48 h | ~25 µg/mL (~62 µM) | [8] |
| LN-229 (Glioblastoma) | CCK-8 | 24 h | ~35 µg/mL (~86 µM) | [8] |
| LN-229 (Glioblastoma) | CCK-8 | 48 h | ~30 µg/mL (~74 µM) | [8] |
| U-118 MG (Glioblastoma) | CCK-8 | 24 h | > 40 µg/mL (> 99 µM) | [8] |
| U-118 MG (Glioblastoma) | CCK-8 | 48 h | ~38 µg/mL (~94 µM) | [8] |
| Bovine Adrenal Chromaffin Cells | LDH Release | 24 h | > 10 µM (20% cell loss at 10 µM) |
Note: The conversion from µg/mL to µM for Flunarizine (Molar Mass: 404.5 g/mol ) is approximately 1 µg/mL ≈ 2.47 µM.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment:
-
Prepare serial dilutions of your this compound stock solution in cell culture medium to achieve the desired final concentrations.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or another suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by using a plate shaker.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate cell viability as a percentage of the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
-
Protocol 2: CCK-8 Assay for Cell Viability
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment:
-
Prepare serial dilutions of your this compound stock solution in cell culture medium to achieve the desired final concentrations.
-
Add the medium containing different concentrations of this compound to the wells. Include a vehicle control.
-
Incubate the plate for the desired treatment duration.
-
-
CCK-8 Addition:
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium with CCK-8 but no cells) from all other readings.
-
Calculate cell viability as a percentage of the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
-
Mandatory Visualizations
Caption: Workflow for optimizing this compound concentration in cell viability assays.
Caption: Simplified signaling pathway of this compound leading to apoptosis.
Caption: Logical workflow for troubleshooting issues in this compound cell viability assays.
References
- 1. Flunarizine | C26H26F2N2 | CID 941361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Akt activation by Ca2+/calmodulin-dependent protein kinase kinase 2 (CaMKK2) in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calmodulin-mediated activation of Akt regulates survival of c-Myc-overexpressing mouse mammary carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluating Interference of Lipemia on Routine Clinical Biochemical Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioequivalence Study of Two Formulations of Flunarizine Hydrochloride Capsules in Healthy Chinese Subjects Under Fasting and Fed Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calmodulin modulates Akt activity in human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential effects of calcium on PI3K-Akt and HIF-1α survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AKT Regulation of ORAI1-Mediated Calcium Influx in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Akt activation by Ca2+/calmodulin-dependent protein kinase kinase 2 (CaMKK2) in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Ca(2+) channel blocker flunarizine induces caspase-10-dependent apoptosis in Jurkat T-leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (Z)-Flunarizine Off-Target Effects in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of (Z)-Flunarizine in cellular models.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-targets of this compound?
A1: While this compound is classified as a selective calcium channel blocker, it exhibits activity at several other targets. The most well-documented off-target interactions include antagonism of voltage-gated sodium channels, histamine H1 receptors, and dopamine D2 receptors.[1][2][3][4] It also possesses calmodulin binding properties.[2][4]
Q2: How can off-target effects of this compound influence my experimental results?
A2: Off-target effects can lead to a variety of unexpected cellular phenotypes, potentially confounding data interpretation. For instance, its antihistaminic activity can modulate inflammatory responses, while its dopamine receptor antagonism may induce extrapyramidal side effects in vivo, which could have cellular correlates.[5] Furthermore, its effects on sodium channels can alter neuronal excitability, and its interaction with calmodulin can interfere with numerous calcium-dependent signaling pathways.[6][7]
Q3: At what concentrations are the off-target effects of this compound typically observed?
A3: The concentrations at which off-target effects become apparent can vary depending on the specific target and the cell type used. However, based on available data, interactions with dopamine D2 receptors and N-type calcium channels occur in the nanomolar to low micromolar range, while effects on other ion channels are observed in the low micromolar range. See the data table below for more specific values.
Q4: Can this compound's fluorescence interfere with my assays?
A4: Yes, like many small molecules, this compound has the potential to interfere with fluorescence-based assays.[8][9] This can manifest as autofluorescence, where the compound itself emits light at the detection wavelength, or as quenching, where it absorbs the light emitted by the fluorescent probe.[8][9] It is crucial to run appropriate controls, such as wells containing the compound without cells or with unstained cells, to assess its intrinsic fluorescence. Using far-red fluorescent probes can sometimes mitigate interference from autofluorescent compounds.[10]
Q5: How does this compound affect cell viability assays like MTT or XTT?
A5: this compound is a lipophilic compound, which can be a confounding factor in tetrazolium-based viability assays like MTT and XTT.[11][12] These assays rely on the cellular reduction of a tetrazolium salt to a colored formazan product. Lipophilic compounds can interfere with this process, leading to inaccurate readings.[11] For example, the compound might directly interact with the MTT reagent or affect cellular metabolic activity in a way that does not correlate with cell death.[11][13] It is advisable to use an orthogonal method, such as a dye-exclusion assay (e.g., Trypan Blue) or a fluorescence-based assay with a different mechanism, to confirm viability results.
Q6: There are reports of this compound affecting autophagy. How can I reliably measure this?
A6: Measuring autophagy can be complex. While this compound has been reported to induce degradation of N-Ras through the autophagy pathway in certain cancer cells, it's important to use robust methods to monitor this process.[14][15] A common method is to monitor the conversion of LC3-I to LC3-II via Western blotting. However, an accumulation of LC3-II can indicate either an induction of autophagy or a blockage of the autophagic flux. To distinguish between these possibilities, it is recommended to perform an autophagic flux assay, for example, by measuring LC3-II levels in the presence and absence of lysosomal inhibitors like chloroquine or bafilomycin A1.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity Observed in Cellular Assays
| Possible Cause | Troubleshooting Step |
| Off-target toxicity | This compound can induce apoptosis in certain cell types, such as glioblastoma cells, through pathways involving caspase activation and inhibition of Akt signaling.[14] Confirm apoptosis using methods like Annexin V/PI staining and flow cytometry. |
| Assay interference | As mentioned in the FAQs, this compound may interfere with colorimetric viability assays (e.g., MTT, XTT). Validate findings with an alternative assay, such as Trypan Blue exclusion or a fluorescence-based viability kit that is less susceptible to chemical interference. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not toxic to your cells. Run a vehicle control with the same concentration of solvent. |
Issue 2: Inconsistent Results in Autophagy Assays (LC3 Western Blot)
| Possible Cause | Troubleshooting Step |
| Ambiguous LC3-II accumulation | An increase in LC3-II can mean either autophagy induction or blockage of autophagic flux. Perform an autophagic flux experiment by treating cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., chloroquine, bafilomycin A1). A further increase in LC3-II in the presence of the inhibitor suggests increased flux. |
| High background in immunofluorescence | High background from cytosolic LC3-I can obscure the visualization of LC3-II puncta. Use a gentle permeabilization method (e.g., with saponin or digitonin) to wash out the soluble LC3-I before antibody incubation. |
| Transfection-induced autophagy | If using GFP-LC3 plasmids, the transfection process itself can induce autophagy, leading to high basal levels of puncta. Allow cells to recover for 24-48 hours post-transfection before starting the experiment. |
Issue 3: Suspected Fluorescence Interference in Imaging or Plate Reader-Based Assays
| Possible Cause | Troubleshooting Step |
| Autofluorescence of this compound | Run a control with this compound in media without cells to measure its intrinsic fluorescence at the excitation/emission wavelengths of your assay. If significant, subtract this background from your experimental readings. |
| Quenching of fluorescent signal | This compound might absorb the excitation or emission light of your fluorophore. To test for this, you can perform the assay in a cell-free system with the fluorescent probe and varying concentrations of this compound. |
| Spectral overlap | If using multiple fluorescent probes, ensure their emission spectra do not overlap with the potential emission spectrum of this compound. Select fluorophores with narrow emission spectra and use appropriate filter sets. Consider using fluorophores with longer excitation and emission wavelengths (red-shifted) to minimize interference.[10] |
Quantitative Data on Off-Target Interactions of this compound
| Target | Assay Type | Species | Value | Unit |
| Dopamine D2 Receptor | Radioligand Binding ([³H]spiperone) | Rat | 112 | Ki (nM) |
| Dopamine D1 Receptor | Radioligand Binding ([³H]SCH 23390) | Rat | 532 | Ki (nM) |
| N-type Calcium Channel | Whole-cell Voltage Clamp | Rat | 0.8 | Kd (µM) |
| Tetrodotoxin-resistant Na⁺ Current | Whole-cell Patch Clamp | Mouse | 2.89 | IC₅₀ (µM) |
| High-voltage Activated Ca²⁺ Current | Whole-cell Patch Clamp | Mouse | 2.73 | IC₅₀ (µM) |
| Ca²⁺ uptake (K⁺ depolarized) | ⁴⁵Ca²⁺ uptake | Bovine | 6.7 | IC₅₀ (µM) |
| Whole-cell Ca²⁺/Ba²⁺ currents | Voltage Clamp | Bovine | 2.2 | IC₅₀ (µM) |
| K⁺-stimulated [Ca²⁺]i increase | Fura-2 imaging | Bovine | 0.6 | IC₅₀ (µM) |
| K⁺-stimulated catecholamine release | Amperometry | Bovine | 1.2 | IC₅₀ (µM) |
Experimental Protocols
Histamine H1 Receptor Radioligand Binding Assay
This protocol is adapted from standard competitive binding assay procedures.[5][16][17]
Materials:
-
HEK293 cells stably expressing the human Histamine H1 receptor.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
[³H]-mepyramine (radioligand).
-
Unlabeled this compound.
-
Unlabeled competitor for non-specific binding (e.g., mianserin).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Cell harvester and scintillation counter.
Procedure:
-
Prepare cell membranes from HEK293-H1R cells by homogenization and centrifugation.
-
Resuspend the membrane pellet in binding buffer.
-
In a 96-well plate, add the cell membrane preparation.
-
For total binding, add [³H]-mepyramine.
-
For non-specific binding, add [³H]-mepyramine and a high concentration of an unlabeled competitor (e.g., 10 µM mianserin).
-
For competition binding, add [³H]-mepyramine and varying concentrations of this compound.
-
Incubate the plate with gentle agitation (e.g., 60 minutes at 30°C).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters and add scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ of this compound and calculate the Ki value using the Cheng-Prusoff equation.
Calmodulin Binding Assay (Fluorescence-Based)
This protocol is based on the use of a fluorescently labeled calmodulin.[18][19][20]
Materials:
-
Purified Calmodulin (CaM).
-
Dansyl-Calmodulin (D-CaM) or other fluorescently labeled CaM.
-
Buffer (e.g., Tris-HCl with CaCl₂ or EGTA).
-
This compound.
-
Fluorometer.
Procedure:
-
Prepare solutions of D-CaM in a suitable buffer.
-
Measure the baseline fluorescence of the D-CaM solution.
-
Add increasing concentrations of this compound to the D-CaM solution.
-
After each addition, allow the mixture to equilibrate and measure the change in fluorescence intensity and/or emission maximum.
-
The binding of this compound to D-CaM will likely cause a change in the fluorescence signal due to a change in the local environment of the fluorescent probe.
-
Plot the change in fluorescence as a function of the this compound concentration.
-
Fit the data to a binding isotherm to determine the dissociation constant (Kd) or IC₅₀.
-
To assess calcium dependency, perform the assay in the presence of CaCl₂ and in the presence of a calcium chelator like EGTA.
Signaling Pathway Diagrams
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Flunarizine | C26H26F2N2 | CID 941361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Flunarizine dihydrochloride | Sodium/Calcium Channel | TargetMol [targetmol.com]
- 4. Flunarizine - MeSH - NCBI [ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Flunarizine inhibits osteoclastogenesis by regulating calcium signaling and promotes osteogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of calmodulin-dependent cyclic nucleotide phosphodiesterase by flunarizine, a calcium-entry blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubcompare.ai [pubcompare.ai]
- 17. pubs.acs.org [pubs.acs.org]
- 18. addi.ehu.es [addi.ehu.es]
- 19. Fluorometric Measurement of Calmodulin-Dependent Peptide–Protein Interactions Using Dansylated Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pull-down of Calmodulin-binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (Z)-Flunarizine Experimental Variability
Welcome to the technical support center for (Z)-Flunarizine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing experimental variability when working with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound is a selective calcium entry blocker with a range of pharmacological activities. Its primary mechanisms of action include:
-
Calcium Channel Blockade: It non-competitively blocks voltage-dependent T-type and L-type calcium channels in neurons and smooth muscle cells, reducing intracellular calcium levels.[1]
-
Dopamine D2 Receptor Antagonism: Flunarizine acts as a dopamine D2 receptor antagonist, which may contribute to some of its side effects.[2][3][4]
-
Histamine H1 Receptor Blockade: It exhibits antihistaminic properties by blocking H1 histamine receptors.[1][5]
-
Calmodulin Binding: Flunarizine can bind to calmodulin, a key intracellular calcium sensor, thereby interfering with calcium-calmodulin signaling pathways.[1][6]
Q2: How should I prepare and store this compound stock solutions?
Proper preparation and storage of this compound are critical for reproducible results. Due to its poor water solubility, a stock solution in an organic solvent is required.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions.
-
Stock Solution Concentration: A typical stock solution concentration is 10-20 mM in DMSO.
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: For cell-based assays, dilute the DMSO stock solution in your culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Q3: What are the key physicochemical properties of this compound to be aware of?
Understanding the physicochemical properties of this compound can help preempt potential experimental issues.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₆F₂N₂ | [7] |
| Molecular Weight | 404.5 g/mol | [7] |
| Solubility | Poorly soluble in water. Soluble in DMSO. | |
| Plasma Protein Binding | Highly bound to plasma proteins (>99%).[7][8] | [7][8] |
| logP | 5.6 | |
| pKa | 7.9 |
Q4: Is this compound light-sensitive?
Yes, this compound should be protected from light.[9] Both stock solutions and experimental setups should be shielded from direct light to prevent photodegradation, which could lead to a loss of activity and the formation of unknown byproducts. When conducting experiments, use amber-colored tubes and plates, or cover them with aluminum foil.[10][11][12]
Troubleshooting Guides
In Vitro Experiments
Problem 1: I am observing precipitation of this compound in my cell culture medium.
-
Cause: This is a common issue due to the low aqueous solubility of Flunarizine. The compound may be coming out of solution upon dilution from the DMSO stock into the aqueous culture medium.
-
Solutions:
-
Check Final Concentration: Ensure the final concentration of Flunarizine in your assay does not exceed its solubility limit in the medium.
-
Optimize Dilution: When preparing your working solution, add the DMSO stock to the medium with vigorous vortexing or mixing to ensure rapid and even dispersion. Avoid adding the aqueous medium directly to the small volume of DMSO stock.
-
Use a Carrier Protein: The presence of serum (e.g., FBS) in the culture medium can help to keep lipophilic compounds like Flunarizine in solution due to protein binding. If you are working in serum-free conditions, consider adding a carrier protein like bovine serum albumin (BSA) to your medium.
-
Sonication: Briefly sonicating the final working solution can sometimes help to re-dissolve small precipitates, but this should be done cautiously to avoid damaging media components.
-
Problem 2: I am not seeing the expected inhibitory effect in my calcium influx assay.
-
Cause: Several factors could contribute to a lack of effect, from compound inactivity to issues with the assay itself.
-
Solutions:
-
Confirm Compound Activity: Test a fresh aliquot of your this compound stock solution. If possible, confirm its identity and purity using an analytical method like HPLC.
-
Assay Controls: Ensure your positive and negative controls for the calcium influx assay are working as expected. This will help to rule out problems with the cells, dye loading, or instrument settings.
-
Incubation Time: Flunarizine's blockade of calcium channels can be use-dependent. The pre-incubation time with the compound before stimulating calcium influx may need to be optimized.
-
High Protein Binding: this compound is highly protein-bound (>99%).[7][8] If your assay medium contains a high concentration of serum, the free concentration of Flunarizine available to interact with the cells may be significantly lower than the total concentration added. Consider reducing the serum concentration during the drug treatment period or calculating the expected free concentration.
-
Cell Health: Ensure the cells are healthy and not overly confluent, as this can affect their response to stimuli.
-
In Vivo Experiments
Problem 3: I am observing high variability in the responses of my animal subjects to this compound.
-
Cause: In vivo experiments are inherently more variable than in vitro assays. Sources of variability can include animal genetics, metabolism, and drug administration.
-
Solutions:
-
Vehicle Selection: Due to its poor water solubility, this compound requires a suitable vehicle for in vivo administration. Common vehicles include a suspension in 0.5% carboxymethylcellulose (CMC) or a solution in a mixture of DMSO, Tween 80, and saline. The choice of vehicle should be consistent across all experimental groups, and a vehicle-only control group is essential.
-
Route of Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) can significantly impact the bioavailability and pharmacokinetics of the compound. Ensure the chosen route is appropriate for your experimental model and is performed consistently.
-
Dosing and Timing: this compound has a long half-life.[1] The dosing regimen (dose and frequency) should be carefully selected based on literature for the specific animal model and desired therapeutic effect.
-
Behavioral Side Effects: this compound can have sedative effects and may induce catalepsy at higher doses in rodents.[13] These behavioral side effects can interfere with the assessment of other behavioral readouts. It is crucial to perform appropriate control experiments to distinguish the specific effects of Flunarizine on your target phenotype from its more general behavioral effects. Consider conducting a dose-response study to find a dose that is effective for your endpoint without causing significant sedation.
-
Animal Strain and Sex: Different strains of mice or rats may exhibit different metabolic profiles and sensitivities to the drug. It is important to use a consistent strain and to consider potential sex-dependent differences in drug response.
-
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (e.g., MTT or CCK-8)
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of your this compound stock solution in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Typical IC50 Values for this compound in Cancer Cell Lines:
| Cell Line | IC50 (µM) | Reference |
| Glioblastoma (U-87 MG) | ~20-30 | [14] |
| Glioblastoma (LN-229) | ~15-20 | [14] |
| Glioblastoma (U-118 MG) | >30 | [14] |
| B16 Melanoma | Inhibition of migration observed | [15] |
| M5076 Macrophage-like | Inhibition of migration and phagocytosis observed | [15] |
Protocol 2: In Vivo Administration in a Mouse Model
-
Animal Model: Use an appropriate mouse model for your research question (e.g., a model of migraine, vertigo, or a specific neurological disorder).
-
Compound Preparation: Prepare a formulation of this compound suitable for the chosen route of administration. For oral gavage, a suspension in 0.5% CMC is often used. For intraperitoneal injection, a solution in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline can be considered.
-
Dosing: The dose will depend on the specific model and desired effect. Doses in the range of 3-30 mg/kg have been used in mice for behavioral studies.[13]
-
Administration: Administer the compound or vehicle to the animals at a consistent time each day.
-
Behavioral or Physiological Assessment: Perform the relevant behavioral tests or physiological measurements at the appropriate time point after drug administration.
-
Data Analysis: Compare the results from the this compound-treated group with the vehicle-treated control group using appropriate statistical methods.
Signaling Pathways and Workflows
The multifaceted mechanism of action of this compound involves several key signaling pathways.
Caption: Multifaceted mechanism of action of this compound.
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. What is the mechanism of Flunarizine? [synapse.patsnap.com]
- 2. Dopamine D2 receptor blockade and antimigraine action of flunarizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D2 receptor blockade by flunarizine and cinnarizine explains extrapyramidal side effects. A SPECT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of flunarizine with dopamine D2 and D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SMPDB [smpdb.ca]
- 6. Inhibition of calmodulin-dependent cyclic nucleotide phosphodiesterase by flunarizine, a calcium-entry blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. In vitro plasma protein binding determination of flunarizine using equilibrium dialysis and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aapharma.ca [aapharma.ca]
- 10. ema.europa.eu [ema.europa.eu]
- 11. caronscientific.com [caronscientific.com]
- 12. researchgate.net [researchgate.net]
- 13. Atypical antipsychotic profile of flunarizine in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effects of a calcium-antagonist (flunarizine) on cancer cell movement and phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variation of synthesized (Z)-Flunarizine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering batch-to-batch variation during the synthesis of (Z)-Flunarizine.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the yield of this compound between different batches. What are the potential causes?
A1: Batch-to-batch variation in the yield of this compound can stem from several factors throughout the synthesis process. The primary areas to investigate include the quality of starting materials, precise control of reaction parameters, and the efficiency of the work-up and purification steps. Inconsistent raw material purity, slight deviations in reaction temperature or time, and changes in solvent quality can all significantly impact the final yield.
Q2: Our latest batch of this compound shows a higher than usual level of the (E)-isomer. What could be the reason for this?
A2: The formation of the undesired (E)-isomer is a common issue in the synthesis of this compound, which often involves a Wittig-type reaction. The stereoselectivity of this reaction is highly sensitive to reaction conditions. The choice of base, solvent polarity, and reaction temperature can all influence the ratio of (Z) to (E) isomers. For instance, the use of non-stabilized ylides in aprotic, salt-free conditions typically favors the (Z)-isomer. Any deviation from these optimal conditions can lead to an increase in the (E)-isomer.
Q3: We have detected an unknown impurity in our recent batch. How can we identify it?
A3: The first step in identifying an unknown impurity is to use a high-resolution analytical technique such as Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide the molecular weight of the impurity, offering initial clues to its structure. Further characterization can be achieved by isolating the impurity using preparative High-Performance Liquid Chromatography (HPLC) and then analyzing it using Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy to elucidate its complete chemical structure.
Q4: Can the order of reagent addition affect the outcome of the synthesis?
A4: Yes, the order of reagent addition can be critical, particularly in reactions sensitive to concentration and temperature, such as the formation of the ylide in a Wittig reaction. Inconsistent addition rates or sequences can lead to side reactions or incomplete reactions, resulting in lower yields and higher impurity levels. It is crucial to maintain a standardized and validated protocol for reagent addition.
Q5: How does moisture affect the synthesis of this compound?
A5: Moisture can be detrimental to several steps in the synthesis of this compound, especially if organometallic reagents or other water-sensitive intermediates are used. For example, in a Wittig reaction, the presence of water can quench the strong base used to deprotonate the phosphonium salt, thereby inhibiting the formation of the ylide and reducing the overall yield of the desired product. It is imperative to use anhydrous solvents and maintain an inert atmosphere during critical reaction steps.
Troubleshooting Guides
Issue 1: Low Yield of this compound
This table provides potential causes and recommended actions for troubleshooting low product yield.
| Potential Cause | Recommended Troubleshooting Action | Analytical Technique to Verify |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure it goes to completion. Consider extending the reaction time or slightly increasing the temperature. | HPLC, TLC |
| Degradation of Product | Analyze the crude reaction mixture for degradation products. If present, consider lowering the reaction temperature or using a milder work-up procedure. | LC-MS, HPLC |
| Poor Quality of Reagents | Verify the purity of all starting materials and reagents using appropriate analytical methods. Use freshly distilled solvents. | NMR, GC-MS, Titration |
| Suboptimal Reaction Conditions | Systematically vary reaction parameters such as temperature, concentration, and stoichiometry to identify the optimal conditions for your specific setup. | HPLC |
Issue 2: High Levels of (E)-Flunarizine Impurity
This table outlines potential causes and solutions for addressing an unfavorable isomer ratio.
| Potential Cause | Recommended Troubleshooting Action | Analytical Technique to Verify |
| Incorrect Solvent Polarity | The Wittig reaction's stereoselectivity is solvent-dependent. For Z-selectivity, non-polar solvents are generally preferred. Evaluate the impact of different anhydrous, aprotic solvents. | HPLC, Chiral HPLC |
| Inappropriate Base | The choice of base can influence the formation of the cis-oxaphosphetane intermediate, which leads to the (Z)-alkene. Strong, non-coordinating bases are often favored. | HPLC, Chiral HPLC |
| Reaction Temperature Too High | Higher temperatures can lead to equilibration of the intermediates, favoring the more thermodynamically stable (E)-isomer. Maintain a consistently low reaction temperature. | HPLC, Chiral HPLC |
| Presence of Lithium Salts | Lithium salts can affect the stereochemical outcome of the Wittig reaction. If lithium-based reagents are used, consider salt-free conditions or the use of additives that sequester lithium ions. | HPLC, Chiral HPLC |
Issue 3: Presence of Process-Related Impurities
This table details common process-related impurities and strategies for their mitigation.
| Impurity Name | Potential Source | Recommended Mitigation Strategy | Analytical Technique to Monitor |
| 1-[Bis(4-fluorophenyl)methyl]piperazine | Unreacted starting material. | Ensure the cinnamylation reaction goes to completion by optimizing stoichiometry and reaction time. | HPLC, LC-MS |
| Triphenylphosphine oxide | Byproduct of the Wittig reaction. | Efficient purification is key. Optimize the crystallization or chromatography conditions to effectively remove this byproduct. | HPLC, 31P NMR |
| Cinnamaldehyde | Incomplete reaction or side reaction of the cinnamyl precursor. | Ensure complete conversion of the aldehyde in the Wittig reaction. | HPLC, GC-MS |
| Oxidized Impurities | Exposure to air during reaction or work-up. | Perform the synthesis under an inert atmosphere (e.g., Nitrogen or Argon). Use degassed solvents. | LC-MS |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound and its Impurities
This protocol describes a general method for the analysis of this compound and its related substances.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and a buffer solution (e.g., 20 mM ammonium acetate, pH adjusted to 4.5 with acetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to a final concentration of 0.1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the synthesized batch of this compound in the mobile phase to a final concentration of 0.1 mg/mL.
-
-
Analysis:
-
Inject the standard solution to determine the retention time and peak area of this compound.
-
Inject the sample solution and identify the peaks corresponding to this compound and any impurities.
-
Quantify the impurities based on their peak areas relative to the main peak.
-
Protocol 2: LC-MS for Impurity Identification
This protocol provides a general procedure for identifying unknown impurities.
-
Instrumentation:
-
Liquid Chromatograph coupled to a Mass Spectrometer (e.g., Time-of-Flight or Quadrupole).
-
Data acquisition and analysis software.
-
-
Chromatographic Conditions:
-
Use the same HPLC conditions as described in Protocol 1 to ensure chromatographic separation is consistent.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: Scan a wide range (e.g., m/z 100-1000) to detect a variety of potential impurities.
-
Fragmentation: Perform MS/MS analysis on the parent ions of unknown peaks to obtain fragmentation patterns, which aid in structure elucidation.
-
-
Analysis:
-
Inject the sample solution.
-
Correlate the peaks observed in the HPLC chromatogram with the mass spectra.
-
Propose potential structures for the impurities based on their accurate mass and fragmentation patterns.
-
Visualizations
Caption: Experimental workflow for troubleshooting batch-to-batch variation.
Stability of (Z)-Flunarizine under different storage conditions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the stability of (Z)-Flunarizine under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound?
A1: Based on forced degradation studies, this compound is primarily susceptible to degradation under basic and oxidative conditions. Under alkaline conditions, hydrolysis of the amide bond can occur. Oxidative degradation may target the piperazine ring and the styryl group. The molecule is generally stable under acidic, thermal, and photolytic stress.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in well-closed containers, protected from light and moisture. Long-term storage at controlled room temperature (e.g., 25°C/60% RH) is generally recommended. Avoid exposure to high humidity and alkaline environments.
Q3: How can I monitor the stability of my this compound samples?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique to monitor the potency of this compound and to detect and quantify any degradation products.
Q4: Are there any known impurities of this compound that I should be aware of during stability studies?
A4: Yes, several related substances and potential degradation products have been identified. One study mentions five potential degradation products resulting from forced degradation studies.[3] It is crucial to use a validated, stability-indicating analytical method capable of separating these impurities from the parent drug.
Troubleshooting Guides for HPLC Analysis
Issue 1: Peak Tailing for the this compound Peak
-
Possible Cause A: Silanol Interactions. Residual silanol groups on the silica-based C18 column can interact with the basic nitrogen atoms in the Flunarizine molecule, leading to peak tailing.
-
Solution:
-
Use a base-deactivated column or an end-capped C18 column.
-
Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1% v/v) to mask the silanol groups.[4]
-
Adjust the mobile phase pH to be at least 2 pH units below the pKa of Flunarizine to ensure it is fully protonated.
-
-
-
Possible Cause B: Column Overload. Injecting too concentrated a sample can lead to peak distortion, including tailing.
-
Solution: Dilute the sample and re-inject. If the peak shape improves, column overload was the likely issue.
-
-
Possible Cause C: Extracolumn Volume. Excessive tubing length or internal diameter between the injector, column, and detector can contribute to peak broadening and tailing.
-
Solution: Use tubing with a smaller internal diameter and keep the connections as short as possible.
-
Issue 2: Appearance of Ghost Peaks in the Chromatogram
-
Possible Cause A: Carryover from Previous Injections. Flunarizine, being a relatively hydrophobic molecule, can sometimes be retained on the column or in the injection system and elute in subsequent runs.
-
Solution: Implement a robust needle wash program on the autosampler. Use a strong solvent (e.g., a high percentage of organic solvent) in the wash solvent. Run blank injections after high-concentration samples to ensure the system is clean.
-
-
Possible Cause B: Contaminated Mobile Phase. Impurities in the solvents or additives used for the mobile phase can accumulate on the column and elute as ghost peaks, especially during gradient elution.
-
Solution: Use high-purity HPLC-grade solvents and freshly prepare the mobile phase. Filter the mobile phase before use.
-
Issue 3: Irreproducible Retention Times
-
Possible Cause A: Inadequate Column Equilibration. Insufficient equilibration of the column with the mobile phase before injection can lead to shifting retention times.
-
Solution: Ensure the column is equilibrated for a sufficient time (e.g., 10-15 column volumes) with the mobile phase until a stable baseline is achieved.
-
-
Possible Cause B: Fluctuations in Mobile Phase Composition or Temperature.
-
Solution: Use a reliable HPLC pump and ensure the solvent proportions are accurate. Use a column oven to maintain a constant temperature, as retention times can be sensitive to temperature changes.
-
Data Presentation
Table 1: Summary of this compound Stability under Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Observation | Reference |
| Acidic Hydrolysis | 0.1N HCl, 1 hour | Stable | [1] |
| Basic Hydrolysis | 0.1N NaOH, 1 hour | Significant Degradation | [1][2] |
| Oxidative | 3% H₂O₂, 35 hours | Slight Degradation | [2] |
| Thermal | 60°C, 24 hours | Stable | |
| Photolytic | UV light, 4 days | Stable |
Note: The quantitative extent of degradation can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework. Method validation and optimization are essential for specific applications.
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size[4]
-
Mobile Phase: Methanol: Acetonitrile: Water (50:30:20, v/v/v), with the pH adjusted to 4.6 with 0.1N ortho-phosphoric acid. 0.5 mL of triethylamine may be added as a modifier.[4]
-
Flow Rate: 1.0 mL/min[4]
-
Detection: UV at 245 nm[4]
-
Injection Volume: 20 µL[4]
-
Column Temperature: Ambient or controlled at 25°C
2. Standard Solution Preparation:
-
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.[4]
-
Prepare working standard solutions by further diluting the stock solution with the mobile phase to the desired concentration range (e.g., 2-10 µg/mL).[4]
3. Sample Preparation (for Stability Studies):
-
Accurately weigh a portion of the stability sample (e.g., powdered tablets) equivalent to 10 mg of Flunarizine into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15-20 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the standard solutions to establish a calibration curve.
-
Inject the prepared sample solutions.
-
The percentage of remaining this compound and the formation of any degradation products can be calculated based on the peak areas from the chromatograms.
Mandatory Visualizations
Caption: Experimental workflow for the stability analysis of this compound using HPLC.
Caption: Simplified potential degradation pathways of this compound under stress conditions.
References
Technical Support Center: Overcoming (Z)-Flunarizine Resistance in Cell Lines
Welcome to the technical support center for researchers encountering resistance to (Z)-Flunarizine in their cell line experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify the underlying causes of resistance and develop strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective calcium channel blocker. Its primary mechanism of action is the inhibition of extracellular calcium influx through myocardial and vascular membrane pores by physically plugging the channel.[1] This leads to a decrease in intracellular calcium, which can affect various cellular processes, including muscle contraction and neurotransmitter release.[1][2] It also possesses calmodulin binding properties and histamine H1 blocking activity.[1][2][3]
Q2: My cancer cell line has developed resistance to this compound. What are the common mechanisms of drug resistance?
Drug resistance in cancer cells is a multifaceted issue. Some common mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or MDR1), which actively pump drugs out of the cell, reducing their intracellular concentration.[4][5][6][7]
-
Alterations in Drug Targets: Mutations or changes in the expression of the drug's molecular target can prevent the drug from binding effectively.[4]
-
Activation of Pro-survival Signaling Pathways: Cancer cells can activate alternative signaling pathways to bypass the effects of the drug and promote survival and proliferation.[4]
-
Enhanced DNA Repair: Increased capacity to repair DNA damage induced by chemotherapeutic agents.[4]
-
Inhibition of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins (e.g., Bim) can prevent drug-induced cell death.[8][9][10]
-
Induction of Autophagy: Autophagy can act as a survival mechanism for cancer cells under stress, although it can also contribute to cell death in some contexts.[9][11][12][13]
Q3: Can this compound be used to overcome resistance to other chemotherapeutic drugs?
Yes, studies have shown that this compound can act as a chemosensitizer and help overcome resistance to other anticancer drugs. For example:
-
In doxorubicin-resistant human colon adenocarcinoma cells (LoVo/DX) , Flunarizine has been shown to enhance doxorubicin's cytotoxic activity.[8]
-
In gefitinib-resistant non-small cell lung cancer (NSCLC) cell lines, Flunarizine can circumvent resistance and potentiate the anticancer effects of gefitinib.[8][9][10]
Q4: How does this compound overcome resistance to doxorubicin?
In doxorubicin-resistant colon adenocarcinoma cells that overexpress P-glycoprotein (gp170), this compound appears to work by:
-
Increasing Intracellular Drug Accumulation: It significantly increases the concentration of doxorubicin inside the resistant cells.[8]
-
Reducing P-glycoprotein Expression: Treatment with Flunarizine has been shown to markedly reduce the immunoreactivity of P-glycoprotein on the cell surface.[8]
Q5: What is the mechanism by which this compound overcomes gefitinib resistance in NSCLC cells?
This compound circumvents gefitinib resistance in NSCLC cells through a novel mechanism involving histone deacetylase (HDAC) inhibition .[8][9][10] This leads to:
-
Increased Histone Acetylation: Flunarizine treatment increases the acetylation of cellular histone proteins.[8][9][10]
-
Induction of Pro-apoptotic Proteins: This epigenetic modification leads to the induction of the pro-apoptotic protein Bim.[8][9][10]
-
Reduction of Anti-apoptotic Proteins: It also reduces the levels of the anti-apoptotic protein Bcl-2.[8][9][10] This shift in the balance of apoptotic proteins helps to overcome resistance and re-sensitize the cancer cells to gefitinib.[8][9][10]
Troubleshooting Guides
Problem 1: Decreased efficacy of a primary chemotherapeutic agent in a cancer cell line over time.
Possible Cause: Development of acquired drug resistance, potentially through overexpression of ABC transporters like P-glycoprotein.
Troubleshooting Steps:
-
Confirm Resistance: Determine the half-maximal inhibitory concentration (IC50) of the primary drug on your resistant cell line and compare it to the parental (sensitive) cell line using a cell viability assay (e.g., MTT or SRB assay). A significant increase in the IC50 value indicates resistance.
-
Assess P-glycoprotein Function: Perform a P-glycoprotein functional assay, such as the Rhodamine 123 efflux assay, to determine if increased drug efflux is the mechanism of resistance.
-
Combination Treatment with this compound:
-
Treat the resistant cells with a combination of the primary drug and a non-toxic concentration of this compound (e.g., 1-10 µM).
-
Determine the IC50 of the primary drug in the presence of Flunarizine. A significant decrease in the IC50 value suggests that Flunarizine is helping to overcome the resistance.
-
Problem 2: A gefitinib-resistant NSCLC cell line is not responding to combination therapy with this compound.
Possible Cause: The specific mechanism of gefitinib resistance in your cell line may not be susceptible to the HDAC inhibition pathway targeted by Flunarizine, or the concentration of Flunarizine may be suboptimal.
Troubleshooting Steps:
-
Verify the Resistance Mechanism: Characterize the genetic background of your resistant cell line (e.g., check for EGFR T790M mutation, MET amplification, etc.). Flunarizine has shown efficacy in cell lines with various resistance mechanisms, but the extent of synergy can vary.[8][9][10]
-
Optimize this compound Concentration: Perform a dose-response experiment with a range of Flunarizine concentrations (e.g., 1 µM to 20 µM) in combination with a fixed concentration of gefitinib to determine the optimal synergistic concentration.
-
Assess Histone Acetylation: Perform a western blot to check the acetylation levels of histone H3 in cells treated with Flunarizine. An increase in acetylation would confirm that Flunarizine is engaging its target in your cell line.
-
Analyze Apoptotic Markers: Use western blotting or flow cytometry to measure the expression levels of Bim and Bcl-2 after treatment with the gefitinib-Flunarizine combination. A significant increase in the Bim/Bcl-2 ratio would indicate that the desired downstream apoptotic pathway is being activated.[8][9][10]
Data Presentation
Table 1: Effect of this compound on Doxorubicin Activity in Resistant Colon Adenocarcinoma Cells (LoVo/DX)
| Treatment | Effect on Doxorubicin IC50 | Reference |
| This compound (1-2 µg/ml) | Reduces the IC50 to one-third of the original value | [8] |
Table 2: Potentiation of Gefitinib-Induced Apoptosis by this compound in Resistant NSCLC Cell Lines
| Cell Line | Gefitinib (5 µM) Alone (% Apoptosis) | Gefitinib (5 µM) + Flunarizine (10 µM) (% Apoptosis) | Reference |
| H1975 | 8.9 ± 1.3 | 34.1 ± 2.7 | [8] |
| H1650 | 12.4 ± 0.9 | 30.1 ± 2.9 | [8] |
| A549 | 7.6 ± 0.9 | 15.7 ± 2.9 | [8] |
| H820 | 7.9 ± 1.6 | 23.5 ± 1.7 | [8] |
Experimental Protocols
Protocol 1: Determination of IC50 using Sulforhodamine B (SRB) Assay
Objective: To determine the concentration of a drug that inhibits cell growth by 50%.
Materials:
-
Resistant and parental cell lines
-
96-well plates
-
This compound and primary chemotherapeutic agent
-
Complete culture medium
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the drug(s) of interest for 48-72 hours. Include untreated control wells.
-
After the incubation period, fix the cells by gently adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound SRB dye with Tris-base solution.
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each drug concentration relative to the untreated control.
-
Plot the percentage of inhibition against the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Rhodamine 123 Efflux Assay for P-glycoprotein Function
Objective: To assess the function of P-glycoprotein by measuring the efflux of the fluorescent substrate Rhodamine 123.
Materials:
-
Resistant and parental cell lines
-
This compound
-
Rhodamine 123
-
Verapamil (positive control for P-gp inhibition)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Harvest cells and resuspend them in culture medium.
-
Pre-incubate the cells with or without this compound or Verapamil for 30-60 minutes at 37°C.
-
Add Rhodamine 123 to a final concentration of 5 µM and incubate for another 30-60 minutes at 37°C to allow for dye uptake.
-
Wash the cells with ice-cold PBS to remove extracellular dye.
-
Resuspend the cells in fresh, pre-warmed medium (with or without inhibitors) and incubate at 37°C for 1-2 hours to allow for dye efflux.
-
After the efflux period, wash the cells again with ice-cold PBS.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (FL1 channel) or a fluorescence plate reader.
-
A decrease in Rhodamine 123 efflux (i.e., higher intracellular fluorescence) in the presence of this compound indicates inhibition of P-glycoprotein function.
Protocol 3: Western Blot for Histone H3 Acetylation
Objective: To determine the effect of this compound on histone H3 acetylation levels.
Materials:
-
Resistant cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3, anti-total-Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells and extract total protein.
-
Quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-acetyl-Histone H3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-Histone H3 antibody to ensure equal loading.
-
Quantify the band intensities to determine the relative change in histone acetylation.
Signaling Pathways and Experimental Workflows
Caption: Workflow for overcoming doxorubicin resistance with this compound.
Caption: Signaling pathway for overcoming gefitinib resistance with this compound.
Caption: Logical workflow for troubleshooting this compound resistance.
References
- 1. Western Analysis of Histone Modifications (Aspergillus nidulans) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Inhibition of DNA-PK by gefitinib causes synergism between gefitinib and cisplatin in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubcompare.ai [pubcompare.ai]
- 6. pubs.acs.org [pubs.acs.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Circumvention of Gefitinib Resistance by Repurposing Flunarizine via Histone Deacetylase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Circumvention of Gefitinib Resistance by Repurposing Flunarizine via Histone Deacetylase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Flunarizine? [synapse.patsnap.com]
- 13. Rhodamine efflux patterns predict P-glycoprotein substrates in the National Cancer Institute drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (Z)-Flunarizine Treatment Optimization
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation times for experiments involving (Z)-Flunarizine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective calcium channel blocker.[1] Its primary mechanism involves inhibiting the influx of extracellular calcium through voltage-gated calcium channels, particularly T-type and L-type channels in neurons and smooth muscle cells.[1] This action leads to a decrease in intracellular calcium levels, which in turn modulates various cellular processes including neuronal excitability, muscle contraction, and cell signaling.[1] It also exhibits other activities, including histamine H1 receptor blocking and calmodulin binding.
Q2: What are the common research applications of this compound in vitro?
In vitro, this compound is frequently used to study:
-
Neuroprotection: Assessing its ability to protect neurons from excitotoxic damage or ischemic injury.[2][3][4]
-
Cancer Cell Viability and Apoptosis: Investigating its cytotoxic effects on cancer cells, particularly glioblastoma.
-
Electrophysiology: Studying its effects on ion channel activity and neuronal excitability.[5][6]
-
Angiogenesis: Examining its role in inhibiting the formation of new blood vessels.
-
Calcium Signaling: Directly measuring its impact on intracellular calcium dynamics.
Q3: How long should I incubate my cells with this compound?
The optimal incubation time is highly dependent on the experimental endpoint and the cell type being used.
-
For immediate effects on calcium influx or electrophysiological properties: Short incubation times, often in the range of minutes, are sufficient.
-
For signaling pathway analysis (e.g., Akt, ERK phosphorylation): A time-course experiment is recommended. Start with shorter time points (e.g., 15, 30, 60 minutes) and extend to several hours (e.g., 4, 8, 24 hours) to capture both early and late signaling events. While direct time-course data for Flunarizine is limited, similar pathways show peak phosphorylation within 30-60 minutes of stimulation.[7]
-
For cell viability and apoptosis assays: Longer incubation times, typically 24 to 48 hours, are required to observe significant effects on cell proliferation and death.
-
For neuroprotection assays: Pre-incubation for a period before inducing injury is common. This can range from 1 hour to 24 hours, depending on the model.[2][3]
Q4: What concentrations of this compound should I use?
Concentrations will vary based on the cell line and assay. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experiment. Based on published studies, here are some general ranges:
-
Glioblastoma cell lines (U-87 MG, LN-229, U-118 MG): 5 µM to 40 µM for viability and apoptosis studies.
-
Neuronal cells (trigeminal ganglion, hippocampal): IC50 values for channel blocking are in the low micromolar range (around 2.7-2.9 µM).[5] Neuroprotection studies have used various concentrations, so piloting is essential.
-
Endothelial cells (HUVEC): Nanomolar to low micromolar ranges have been shown to inhibit angiogenesis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on cell viability after 24-hour incubation. | 1. Incubation time is too short. 2. Concentration of this compound is too low. 3. Cell line is resistant to this compound. 4. Reagent degradation. | 1. Extend the incubation time to 48 or 72 hours. 2. Perform a dose-response experiment with a wider range of concentrations. 3. Verify the expression of target calcium channels in your cell line. Consider using a positive control cell line known to be sensitive. 4. Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C, protected from light). |
| High variability in results between replicates. | 1. Uneven cell seeding. 2. Inconsistent drug concentration across wells. 3. Edge effects in the culture plate. | 1. Ensure a single-cell suspension before seeding and mix gently after seeding to ensure even distribution. 2. Mix the drug-containing media thoroughly before adding to the wells. 3. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Inconsistent results in signaling pathway analysis (Western Blot). | 1. Suboptimal incubation time for detecting changes in phosphorylation. 2. Cell lysis and sample preparation issues. | 1. Perform a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes, 4, 8, 24 hours) to identify the peak response time for your specific signaling target. 2. Ensure rapid cell lysis on ice with appropriate phosphatase and protease inhibitors. Determine protein concentration accurately for equal loading. |
| Difficulty in measuring changes in intracellular calcium. | 1. Incorrect loading of calcium indicator dye. 2. Phototoxicity or dye bleaching. 3. This compound is not effectively blocking the channels in your specific cell type or under your stimulation conditions. | 1. Optimize dye concentration and incubation time according to the manufacturer's protocol. 2. Minimize exposure of fluorescently labeled cells to excitation light. 3. Verify the presence of voltage-gated calcium channels that are sensitive to Flunarizine. Ensure your stimulation protocol (e.g., depolarization with high potassium) is effective. |
Quantitative Data Summary
Table 1: Recommended Incubation Times and Concentrations for this compound in In Vitro Assays
| Assay Type | Cell Type Example | Concentration Range | Incubation Time | Key Readout |
| Cell Viability (CCK-8/MTT) | Glioblastoma (U-87 MG, LN-229) | 10 - 40 µM | 24 - 48 hours | Absorbance |
| Apoptosis (Annexin V/PI) | Glioblastoma (U-87 MG, LN-229) | 10 - 40 µM | 24 - 48 hours | Percentage of apoptotic cells (Flow Cytometry) |
| Signaling Pathways (Western Blot) | Glioblastoma (U-87 MG) | 10 - 40 µM | 15 min - 24 hours (Time-course recommended) | Phosphorylation status of proteins (e.g., p-Akt) |
| Neuroprotection (Glutamate Injury) | Primary Hippocampal Neurons | Varies (pilot study needed) | 24 hours (co-incubation with glutamate) | LDH release, cell viability |
| Electrophysiology (Patch Clamp) | Trigeminal Ganglion Neurons | 1 - 10 µM | Minutes | Ion channel currents |
| Calcium Imaging | Various | Varies (pilot study needed) | Minutes | Intracellular calcium concentration |
| Anti-Angiogenesis | HUVEC | 1 nM - 10 µM | Varies by assay (e.g., 24h for proliferation) | Cell proliferation, migration, tube formation |
Experimental Protocols
Protocol 1: Cell Viability Assessment using CCK-8 Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control wells (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time (e.g., 24 or 48 hours) at 37°C and 5% CO₂.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for 24 or 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Protocol 3: Western Blot for Akt Signaling Pathway
-
Cell Seeding and Treatment: Seed cells in a 6-well plate until they reach 70-80% confluency. Treat with this compound for various short time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
References
- 1. What is the mechanism of Flunarizine? [synapse.patsnap.com]
- 2. Study of the protective effect of calcium channel blockers against neuronal damage induced by glutamate in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Low dose flunarizine protects the fetal brain from ischemic injury in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flunarizine, a calcium entry blocker, ameliorates ischemic brain damage in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flunarizine inhibits sensory neuron excitability by blocking voltage-gated Na+ and Ca2+ currents in trigeminal ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of flunarizine on spontaneous synaptic currents in rat neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Early time course of Akt phosphorylation after endurance and resistance exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of (Z)-Flunarizine and Other Calcium Channel Blockers: An Efficacy Guide for Researchers
(Z)-Flunarizine, a diphenylpiperazine derivative, stands as a notable calcium channel blocker, distinguished by its non-selective profile and complex mechanism of action. This guide offers an objective comparison of this compound's efficacy against other prominent calcium channel blockers, supported by experimental data to inform researchers, scientists, and drug development professionals.
Flunarizine is classified as a non-selective, class IV calcium channel antagonist.[1] Its therapeutic applications are primarily in the prophylaxis of migraine, the treatment of vertigo, and as an add-on therapy for certain forms of epilepsy.[1] Unlike more selective calcium channel blockers, flunarizine's pharmacological activity extends beyond calcium channels to include blockade of sodium channels, which may contribute to its neuroprotective effects.[1][2]
Comparative Efficacy at the Molecular Level
The efficacy of a calcium channel blocker is determined by its affinity and selectivity for different subtypes of voltage-gated calcium channels (CaV). The primary subtypes include L-type (CaV1.x), T-type (CaV3.x), N-type (CaV2.2), P/Q-type (CaV2.1), and R-type (CaV2.3). While comprehensive head-to-head comparative data under uniform experimental conditions is limited in publicly available literature, existing studies provide valuable insights into flunarizine's profile.
This compound exhibits a notable preference for T-type over L-type calcium channels. One study in N1E-115 neuroblastoma cells demonstrated that flunarizine selectively inhibited T-type calcium channel currents in a dose-dependent manner, with a significant effect observed at a concentration of 1 µM, while having no effect on L-type channel currents.[3] In contrast, the dihydropyridine nifedipine significantly inhibited L-type channels but was insensitive to T-type channels in the same study.[3]
Further research has elucidated flunarizine's activity on high-voltage activated (HVA) calcium channels, which include the L-, N-, P/Q-, and R-types. In acutely isolated mouse trigeminal ganglion neurons, flunarizine blocked HVA calcium currents with an IC50 value of 2.73 µmol/L.[2][4][5] The same study also highlighted its potent effect on tetrodotoxin-resistant sodium currents (IC50 of 2.89 µmol/L), underscoring its multi-channel blocking properties.[2][4][5]
The following tables summarize the available quantitative data on the inhibitory potency of this compound and other calcium channel blockers. It is crucial to note that the experimental conditions, such as cell type and methodology, vary between studies, which can influence the absolute IC50 values.
| Drug | Channel Subtype | IC50 | Cell Type/Tissue | Experimental Method | Reference |
| This compound | High-Voltage Activated Ca²⁺ Currents | 2.73 µmol/L | Mouse Trigeminal Ganglion Neurons | Whole-Cell Patch Clamp | [2][4][5] |
| This compound | Tetrodotoxin-Resistant Na⁺ Currents | 2.89 µmol/L | Mouse Trigeminal Ganglion Neurons | Whole-Cell Patch Clamp | [2][4][5] |
| This compound | T-type Ca²⁺ Currents | Significant inhibition at 1 µM | N1E-115 Neuroblastoma Cells | Whole-Cell Patch Clamp | [3] |
| Nifedipine | L-type Ca²⁺ Currents | Significant inhibition at 0.1 mM | N1E-115 Neuroblastoma Cells | Whole-Cell Patch Clamp | [3] |
| Nicardipine | L-type Ca²⁺ Currents (ICa) | 0.142 nM | Rat Cardiomyocytes | Not Specified | [6] |
| Isradipine | L-type Ca²⁺ Currents (ICa) | 0.229 nM | Rat Cardiomyocytes | Not Specified | [6] |
| Amlodipine | L-type Ca²⁺ Currents (ICa) | 0.227 nM | Rat Cardiomyocytes | Not Specified | [6] |
| Drug | Effect | Tissue | Experimental Model | Reference |
| This compound | IC50 of 0.045 µmol/L for relaxation | Isolated Rat Aorta (contracted by high potassium) | In vitro tissue bath | [7] |
| R71811 | IC50 of 4.1 µmol/L for relaxation | Isolated Rat Aorta (contracted by high potassium) | In vitro tissue bath | [7] |
| This compound | IC50 of 11 µmol/L for inhibition of A23187-induced contractions | Not specified | Not specified | [7] |
| R71811 | IC50 of 14 µmol/L for inhibition of A23187-induced contractions | Not specified | Not specified | [7] |
Signaling Pathways and Experimental Workflows
The mechanism of action of calcium channel blockers involves the physical obstruction of the channel pore, thereby preventing the influx of calcium ions into the cell. This reduction in intracellular calcium concentration leads to a cascade of downstream effects, including smooth muscle relaxation (vasodilation) and reduced neuronal excitability.
Caption: Mechanism of action of calcium channel blockers.
Experimental Workflow: Whole-Cell Patch Clamp
The whole-cell patch-clamp technique is a gold-standard electrophysiological method used to measure ion channel currents in single cells.[8] This allows for the detailed characterization of the effects of compounds like this compound on specific channel subtypes.
Caption: Workflow for whole-cell patch clamp experiments.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is a generalized procedure for recording voltage-gated calcium currents in cultured neurons to assess the inhibitory effects of calcium channel blockers.
1. Cell Preparation:
-
Culture primary neurons (e.g., trigeminal ganglion or cortical neurons) on glass coverslips.
-
Use cells for recording 24-48 hours after plating.
2. Solutions:
-
External Solution (in mM): 130 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH. The use of Cesium (Cs⁺) in the internal solution helps to block potassium channels, isolating the calcium currents.
3. Recording:
-
Place a coverslip with cultured neurons in a recording chamber on an inverted microscope.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a neuron with the micropipette and apply gentle suction to form a giga-ohm seal (>1 GΩ).
-
Apply a brief, strong suction to rupture the cell membrane and establish the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Elicit calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).
-
Record baseline currents.
-
Perfuse the recording chamber with the external solution containing various concentrations of the test compound (e.g., this compound).
-
Record currents at each concentration until a steady-state block is achieved.
4. Data Analysis:
-
Measure the peak amplitude of the calcium currents before and after drug application.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the concentration-response curve and fit the data with the Hill equation to determine the IC50 value.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for a specific calcium channel subtype.[9][10]
1. Membrane Preparation:
-
Homogenize tissue or cells expressing the target calcium channel in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Resuspend the membrane pellet in a binding buffer.
-
Determine the protein concentration of the membrane preparation.
2. Binding Assay:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]PN200-110 for L-type channels), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
To determine non-specific binding, add a high concentration of an unlabeled standard ligand to a set of wells.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach binding equilibrium.
3. Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and add scintillation cocktail.
-
Count the radioactivity on the filters using a scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the percentage of specific binding against the concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
References
- 1. Ca++ and Na+ channels involved in neuronal cell death. Protection by flunarizine [pubmed.ncbi.nlm.nih.gov]
- 2. mednexus.org [mednexus.org]
- 3. Flunarizine selectively blocks transient calcium channel currents in N1E-115 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flunarizine inhibits sensory neuron excitability by blocking voltage-gated Na+ and Ca2+ currents in trigeminal ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mednexus.org [mednexus.org]
- 6. Comparison of electrophysiological effects of calcium channel blockers on cardiac repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the calcium entry and calcium overload blocking properties of R71811 and flunarizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Whole-Cell Patch-Clamp Recording of Voltage-Sensitive Ca2+ Channel Currents in Single Cells: Heterologous Expression Systems and Neurones | Springer Nature Experiments [experiments.springernature.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Characterization of calcium channel binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Neuroprotective Efficacy of (Z)-Flunarizine In Vitro: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro neuroprotective effects of (Z)-Flunarizine against alternative compounds. The information is supported by experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and workflows.
This compound, a diphenylpiperazine derivative, is recognized for its activity as a calcium channel blocker. Its neuroprotective properties have been investigated in various in vitro models of neuronal damage, where it has shown potential in mitigating cytotoxicity caused by excitotoxicity, oxidative stress, and calcium overload. This guide synthesizes available data to compare its performance with other calcium channel blockers and standard antioxidants. While the literature often refers to the compound as "Flunarizine" without specifying the isomer, the data presented here is understood to pertain to the commonly studied form.
Comparative Efficacy of Neuroprotective Agents
The following tables summarize the quantitative data from in vitro studies, comparing the neuroprotective effects of Flunarizine with other relevant compounds in different neurotoxicity models.
Table 1: Protection Against Calcium Ionophore (A23187)-Induced Cytotoxicity in Glial Cells
| Compound | Concentration for Effect | Efficacy | Reference |
| Flunarizine | 10 µmol/l | Effectively reduced cytotoxicity | [1] |
| Cinnarizine | 10 µmol/l | Effectively reduced cytotoxicity | [1] |
| Nicardipine | 100 µmol/l | Reduced cytotoxicity | [1] |
| Nifedipine | 100 µmol/l | Reduced cytotoxicity | [1] |
| Verapamil | 100 µmol/l | Reduced cytotoxicity | [1] |
| Diltiazem | 100 µmol/l | Did not reduce cytotoxicity | [1] |
This study highlights Flunarizine's high potency in preventing cell death due to excessive calcium influx, being effective at a 10-fold lower concentration than many other calcium channel blockers.[1]
Table 2: Antioxidant Activity in Rat Brain Mitochondria
| Compound | Model | Comparative Activity | Reference |
| Flunarizine | Prevention of lipid peroxidation and swelling induced by Fe2+ and ascorbic acid | Three times greater than α-tocopherol | [2] |
| α-Tocopherol | Prevention of lipid peroxidation and swelling induced by Fe2+ and ascorbic acid | Standard intracellular antioxidant | [2] |
This result indicates that Flunarizine possesses significant free radical scavenging activity, which may contribute to its neuroprotective effects beyond calcium channel blockade.[2]
Table 3: Protection Against Nerve Growth Factor (NGF) Deprivation in PC12 Cells
| Compound | Outcome | Efficacy | Reference |
| Flunarizine | Cell Death | Provided protection | [3] |
| Nimodipine | Cell Death | Provided protection | [3] |
This study demonstrates that both Flunarizine and Nimodipine can protect against apoptosis induced by the withdrawal of essential growth factors, a common model for neurodegenerative processes.[3]
Mechanistic Insights and Signaling Pathways
Flunarizine's neuroprotective effects are believed to be multifactorial. The primary mechanism is the blockade of voltage-gated calcium channels, which prevents excessive calcium influx, a key trigger in neuronal death pathways. Additionally, its antioxidant properties help in mitigating oxidative stress.
Experimental Protocols
Detailed methodologies for the key in vitro assays cited are crucial for the replication and validation of findings.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Plating: Neuronal cells (e.g., SH-SY5Y, PC12) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Cells are pre-treated with various concentrations of this compound or other test compounds for a specified duration (e.g., 1-2 hours).
-
Induction of Neurotoxicity: A neurotoxic agent (e.g., glutamate, H2O2, MPP+) is added to the wells (excluding control wells) and incubated for a period relevant to the model (e.g., 24 hours).
-
MTT Incubation: The culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm. Cell viability is expressed as a percentage relative to the untreated control cells.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies cell death by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.
-
Experimental Setup: The cell plating, compound treatment, and induction of neurotoxicity steps are performed as described for the MTT assay.
-
Supernatant Collection: After the incubation period with the neurotoxin, the 96-well plate is centrifuged at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells. A portion of the supernatant from each well is carefully transferred to a new 96-well plate.
-
LDH Reaction: An LDH assay reagent mixture (containing diaphorase and a tetrazolium salt) is added to each well containing the supernatant.
-
Incubation: The plate is incubated at room temperature for 15-30 minutes, protected from light. During this time, the released LDH catalyzes the conversion of lactate to pyruvate, which in turn leads to the reduction of the tetrazolium salt into a colored formazan product.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 490 nm. Cytotoxicity is calculated as a percentage of the maximum LDH release from control wells treated with a lysis buffer.
Conclusion
The available in vitro data indicates that this compound is a potent neuroprotective agent. Its efficacy in models of calcium overload appears to be superior to several other calcium channel blockers, being effective at lower concentrations. Furthermore, its significant antioxidant activity, reportedly greater than that of the standard antioxidant α-tocopherol in mitochondrial preparations, provides a complementary mechanism for its neuroprotective effects. While direct quantitative comparisons across a wide range of neurotoxicity models are not extensively available in single studies, the collective evidence suggests that this compound's dual action as a calcium channel blocker and an antioxidant makes it a compelling candidate for further investigation in the development of therapies for neurodegenerative diseases. Future studies should focus on direct, side-by-side comparisons with other leading neuroprotective compounds in standardized in vitro models to fully elucidate its relative therapeutic potential.
References
- 1. Comparison of the calcium entry and calcium overload blocking properties of R71811 and flunarizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radical scavenging action of flunarizine in rat brain in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nimodipine and flunarizine have different effects on survival and morphology of PC12 cells during nerve growth factor deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity of (Z)-Flunarizine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity of (Z)-Flunarizine with various ion channels, supported by experimental data. Flunarizine, a diphenylpiperazine derivative, is a well-known calcium channel blocker used in the prophylaxis of migraine and the treatment of vertigo.[1][2] However, its pharmacological profile extends beyond calcium channels, exhibiting significant interactions with other ion channels, which is critical for understanding its therapeutic mechanisms and potential off-target effects.
Quantitative Comparison of Flunarizine's Potency at Various Ion Channels
The following table summarizes the inhibitory concentrations (IC50) of Flunarizine on different voltage-gated ion channels, providing a clear comparison of its relative potency. The data is compiled from various electrophysiological studies.
| Ion Channel Family | Specific Channel | Cell Type | IC50 (µM) | Reference |
| Calcium Channels (CaV) | Voltage-gated Ca2+ currents | Cultured rat cortical neurons | 1.77 | [3] |
| High-voltage activated Ca2+ currents | Acutely isolated mouse trigeminal ganglion neurons | 2.73 | [4] | |
| N-type Ca2+ channels | Isolated rat hippocampal neurons | 0.8 (Kd) | [5] | |
| L-type and T-type Ca2+ channels | Guinea-pig ventricular myocytes | 3.3-11 (mM - Kd) | [6] | |
| Sodium Channels (NaV) | Voltage-gated Na+ currents | Cultured rat cortical neurons | 0.94 | [3] |
| Tetrodotoxin-resistant Na+ currents | Acutely isolated mouse trigeminal ganglion neurons | 2.89 | [4] | |
| Potassium Channels (KV) | hERG (KV11.1) | CHO cells | 0.0057 | [7] |
| KCNQ1/KCNE1 (KV7.1) | CHO cells | 0.76 | [7] |
Functional Effects on Ion Channels
Flunarizine's interaction with these ion channels is not merely a simple blockade but involves complex, state-dependent mechanisms that can significantly alter neuronal and cardiac excitability.
-
Calcium Channels : Flunarizine is a non-selective blocker of voltage-dependent calcium channels, with a notable effect on T-type and L-type channels.[1] By inhibiting the influx of extracellular calcium, it leads to reduced intracellular calcium levels, which in turn decreases neuronal excitability. This is considered a key mechanism in its efficacy for migraine prophylaxis.[1][8]
-
Sodium Channels : Flunarizine demonstrates a potent, state-dependent blockade of voltage-gated sodium channels. It preferentially interacts with the inactivated state of the channel, and this block is more pronounced at more depolarized holding potentials.[3][9] This use-dependent inhibition of Na+ channels may contribute to its anticonvulsant properties.[10]
-
Potassium Channels : Notably, Flunarizine is a highly potent inhibitor of the hERG potassium channel, with an IC50 value in the nanomolar range.[7] This interaction is concentration, time, and voltage-dependent, with a preferential block of the activated state of the channel.[7] It also inhibits the KCNQ1/KCNE1 channel, albeit at a higher concentration.[7] These effects on cardiac potassium channels are a critical consideration in safety pharmacology.
Experimental Protocols
The following outlines a typical experimental methodology for assessing the cross-reactivity of this compound with ion channels using whole-cell patch-clamp electrophysiology.
Whole-Cell Patch-Clamp Recording
This technique is the gold standard for studying ion channel function and the effect of pharmacological agents.[11]
1. Cell Preparation:
-
Cells endogenously expressing the ion channel of interest (e.g., primary neurons) or a stable cell line heterologously expressing a specific ion channel subunit (e.g., CHO or HEK293 cells) are cultured on glass coverslips.[3][7]
2. Solutions:
-
External Solution (in mM): Composition will vary depending on the ion channel being studied. A typical solution for recording sodium or calcium currents might contain: 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 Dextrose, with the pH adjusted to 7.4 with NaOH.[12] For isolating specific currents, other channel blockers (e.g., tetrodotoxin for blocking sodium channels when studying calcium currents) are added.
-
Internal (Pipette) Solution (in mM): A representative internal solution could be: 120 Cs-Aspartate, 10 CsCl, 5 MgATP, 10 HEPES, and 10 EGTA, with the pH adjusted to 7.2 with CsOH.[12] Cesium is often used to block potassium currents.
3. Recording Procedure:
-
A glass micropipette with a tip resistance of 2-5 MΩ is filled with the internal solution and mounted on a micromanipulator.
-
The pipette is brought into contact with a cell, and a high-resistance seal (GΩ) is formed between the pipette tip and the cell membrane through gentle suction.[11]
-
The membrane patch is then ruptured by applying further suction, establishing the whole-cell configuration.[11]
-
The cell is held at a specific holding potential (e.g., -80 mV) using a patch-clamp amplifier.[9]
-
Currents are elicited by applying a series of voltage steps (voltage protocol). The specific protocol depends on the channel being studied and is designed to assess activation, inactivation, and recovery from inactivation. For example, to study the voltage-dependence of inactivation of Na+ channels, a series of prepulses to different potentials are applied before a test pulse.[9]
-
After obtaining a stable baseline recording, Flunarizine is applied to the external solution at various concentrations to determine its effect on the ion channel currents.
-
Data is acquired and analyzed to determine parameters such as IC50 values and changes in channel gating properties (e.g., shifts in the voltage-dependence of activation or inactivation).
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by Flunarizine and a typical experimental workflow for assessing its ion channel cross-reactivity.
References
- 1. What is the mechanism of Flunarizine? [synapse.patsnap.com]
- 2. Flunarizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Flunarizine blocks voltage-gated Na(+) and Ca(2+) currents in cultured rat cortical neurons: A possible locus of action in the prevention of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flunarizine inhibits sensory neuron excitability by blocking voltage-gated Na+ and Ca2+ currents in trigeminal ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 6. Mechanism of L- and T-type Ca2+ channel blockade by flunarizine in ventricular myocytes of the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flunarizine is a highly potent inhibitor of cardiac hERG potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. R56865 and flunarizine as Na(+)-channel blockers in isolated Purkinje neurons of rat cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticonvulsant profile of flunarizine and relation to Na(+) channel blocking effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel screening techniques for ion channel targeting drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
A Comparative Analysis of (Z)-Flunarizine and Cinnarizine for Researchers and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of (Z)-Flunarizine and Cinnarizine, two piperazine derivatives with significant pharmacological applications. This analysis is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in research and clinical contexts.
Abstract
This compound, hereafter referred to as Flunarizine, and Cinnarizine are both classified as calcium channel blockers, but exhibit a complex pharmacology that includes antihistaminic, antidopaminergic, and antiserotoninergic effects.[1][2] While structurally similar, Flunarizine, a difluorinated derivative of Cinnarizine, demonstrates higher potency and a longer duration of action.[3][4] This guide will delve into a comparative analysis of their mechanisms of action, pharmacological properties, and key experimental findings. A significant focus will be placed on their shared propensity to induce extrapyramidal side effects, particularly parkinsonism.[5][6]
Chemical Structures and Basic Properties
Flunarizine and Cinnarizine share a common diphenylmethylpiperazine core structure. The primary structural difference is the presence of two fluorine atoms on the phenyl groups of Flunarizine, which significantly influences its lipophilicity and pharmacokinetic profile.
| Property | This compound | Cinnarizine |
| Chemical Formula | C26H26F2N2 | C26H28N2 |
| Molar Mass | 404.505 g·mol−1 | 368.51 g·mol−1 |
| CAS Number | 52468-60-7 | 298-57-7 |
| Drug Class | Calcium Channel Blocker, Antihistamine | Calcium Channel Blocker, Antihistamine |
| First Synthesized | 1968, by Janssen Pharmaceutica | 1955, by Janssen Pharmaceutica |
Mechanism of Action: A Multi-Target Profile
Both compounds exhibit a multimodal mechanism of action, targeting several key receptors and channels.[7]
Calcium Channel Blockade
Flunarizine and Cinnarizine are classified as selective antagonists of T-type voltage-operated calcium channels.[1][5] Cinnarizine has a reported Ki (inhibitory constant) value of 22 nM for these channels.[1] They also inhibit L-type voltage-gated calcium channels, which contributes to their vasodilatory effects.[7][8] This blockade of calcium influx into cells is central to their therapeutic effects in conditions like vertigo and migraine.[9][10]
Receptor Antagonism
Beyond calcium channels, both drugs interact with a range of neurotransmitter receptors:
-
Histamine H1 Receptors: Both are potent H1 receptor antagonists, which underlies their use as anti-emetics and for motion sickness.[8][11]
-
Dopamine D2 Receptors: Antagonism at D2 receptors is a significant aspect of their pharmacology and is strongly linked to the development of extrapyramidal side effects, including drug-induced parkinsonism.[1][2][12]
-
Serotonin (5-HT) Receptors: Both compounds have been shown to have antiserotoninergic effects.[2]
-
Muscarinic Acetylcholine Receptors: Cinnarizine has also been implicated in binding to muscarinic acetylcholine receptors.[7][8]
Mitochondrial Effects
Studies have indicated that both Flunarizine and Cinnarizine can inhibit mitochondrial complexes I and II.[13] This action may contribute to the cellular stress and neurotoxicity observed, potentially playing a role in the induction of parkinsonism.[13]
Comparative Pharmacological Data
The following tables summarize key quantitative data from various studies, highlighting the differences in potency and clinical parameters between Flunarizine and Cinnarizine.
Table 1: Comparative Potency and Efficacy
| Parameter | This compound | Cinnarizine | Reference |
| Vestibular Suppressant Activity | More potent on a mg-for-mg basis | Less potent | [3][14] |
| Relative Potency (Vertigo) | 2.5 - 15 times stronger | - | [5] |
| IC50 (Smooth Muscle Contraction) | Not specified | 60 mM | [1] |
Table 2: Pharmacokinetic Properties
| Parameter | This compound | Cinnarizine | Reference |
| Plasma Half-life | Long (18-19 days with multiple doses) | Shorter (approx. 3-6 hours) | [4][11] |
| Dosing Frequency | Once daily | Multiple times daily | [4] |
| Protein Binding | >99% | Widely distributed, primarily protein-bound | [11][15] |
| Metabolism | Liver (mainly CYP2D6) | Liver | [11][15] |
Table 3: Clinical and Adverse Effects
| Parameter | This compound & Cinnarizine | Reference |
| Risk of Drug-Induced Parkinsonism | Significantly increased risk (Adjusted Hazard Ratio: 5.117) | [6][16][17] |
| Common Side Effects | Drowsiness, weight gain, depression, extrapyramidal symptoms | [15][18] |
| Mean Dose in Parkinsonism Cases | 11.22 mg (FNZ), 148.19 mg (CNZ) | [17] |
Experimental Protocols
Assessment of Vestibular Depressant Activity
Objective: To compare the vestibular suppressant effects of Flunarizine and Cinnarizine.
Methodology (as described in human volunteer studies):
-
Subjects: Healthy human volunteers.
-
Design: Double-blind, multiple cross-over study.
-
Intervention: Administration of varying doses of Flunarizine (e.g., 10 mg and 30 mg) and Cinnarizine (e.g., 15 mg and 45 mg).[3]
-
Measurement: Electronystagmography (ENG) is used to record nystagmus (involuntary eye movement) induced by caloric testing (irrigating the ear canal with warm or cold water to stimulate the vestibular system).
-
Parameters Measured:
-
Duration of nystagmus.
-
Peak slow phase velocity of nystagmus.
-
-
Data Analysis: Statistical comparison of the reduction in nystagmus parameters from baseline after drug administration.[14]
In Vitro Inhibition of Mitochondrial Respiration
Objective: To determine the effects of Flunarizine and Cinnarizine on mitochondrial respiratory chain complexes.
Methodology:
-
Preparation: Isolation of intact mitochondria from rat liver.
-
Respiration Measurement: Oxygen consumption is measured using an oxygen electrode.
-
Substrates:
-
Glutamate/malate to assess Complex I-linked respiration.
-
Succinate to assess Complex II-linked respiration.
-
-
Inhibition Assay: The drugs are added to the mitochondrial suspension, and the rate of oxygen consumption is measured and compared to a control.
-
Enzyme Activity Assays: The specific activities of individual respiratory chain complexes (I and II) are measured spectrophotometrically in submitochondrial particles to determine the Ki values for inhibition.[13]
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and logical relationships involved in the action of Flunarizine and Cinnarizine.
Figure 1: Multi-target mechanism of action for Flunarizine and Cinnarizine.
Figure 2: Experimental workflow for comparing vestibular suppressant activity.
Conclusion
Flunarizine and Cinnarizine are effective drugs for a range of vestibular and vascular disorders. However, their clinical use is tempered by a significant risk of extrapyramidal side effects, which appears to be a class effect related to their D2 receptor antagonism and potential mitochondrial toxicity. Flunarizine's higher potency and longer half-life offer the convenience of once-daily dosing but may also contribute to a prolonged risk of adverse effects upon discontinuation.[4] The choice between these two agents should be carefully considered, weighing the therapeutic benefits against the risk of adverse events, particularly in elderly patients who are more susceptible to parkinsonism.[12] Further research is warranted to fully elucidate the intracellular mechanisms of these drugs and to develop safer alternatives with a similar therapeutic profile.
References
- 1. Cinnarizine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. karger.com [karger.com]
- 4. Flunarizine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 7. Cinnarizine: A Contemporary Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cinnarizine | C26H28N2 | CID 1547484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. youtube.com [youtube.com]
- 12. D2 receptor blockade by flunarizine and cinnarizine explains extrapyramidal side effects. A SPECT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Flunarizine and cinnarizine inhibit mitochondrial complexes I and II: possible implication for parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Flunarizine and cinnarizine as vestibular depressants. A statistical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Flunarizine - Wikipedia [en.wikipedia.org]
- 16. Risk of parkinsonism induced by flunarizine or cinnarizine: a population-based study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Flunarizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
A Head-to-Head Comparison of (Z)-Flunarizine and Nimodipine: Efficacy, Mechanism, and Experimental Insights
In the landscape of calcium channel blockers, (Z)-Flunarizine and Nimodipine have emerged as significant therapeutic agents, particularly in the realm of neurological disorders. While both drugs exert their effects by modulating calcium influx, their distinct pharmacological profiles lead to differential clinical applications and efficacy. This guide provides a comprehensive, data-driven comparison of this compound and Nimodipine, tailored for researchers, scientists, and drug development professionals.
Quantitative Comparison of Efficacy
To facilitate a clear and objective comparison, the following tables summarize the quantitative data from head-to-head and placebo-controlled studies of this compound and Nimodipine in the prophylaxis of migraine and the management of cerebral vasospasm.
Table 1: Efficacy in Migraine Prophylaxis (Clinical Data)
| Parameter | This compound | Nimodipine | Significance | Reference |
| Visual Analog Scale (VAS) Score (before treatment) | 7.3 ± 2.6 cm | 7.2 ± 2.2 cm | P > 0.05 | [1] |
| VAS Score (after treatment) | 3.6 ± 1.7 cm | 5.2 ± 1.9 cm | P < 0.01 (Flunarizine vs. baseline), P < 0.05 (Nimodipine vs. baseline), Flunarizine superior to Nimodipine (P < 0.05) | [1] |
| Verbal Rating Scale (VRS) Score (before treatment) | 3.9 ± 0.7 | 3.7 ± 0.6 | P > 0.05 | [1] |
| VRS Score (after treatment) | 2.0 ± 0.4 | 2.9 ± 0.5 | P < 0.01 (Flunarizine vs. baseline), P < 0.05 (Nimodipine vs. baseline), Flunarizine superior to Nimodipine (P < 0.05) | [1] |
| Non-Ache Days (per month, before treatment) | 7 ± 2 days | 8 ± 3 days | P > 0.05 | [1] |
| Non-Ache Days (per month, during treatment) | 15 ± 4 days | 11 ± 4 days | P < 0.01 (Flunarizine vs. baseline), P < 0.05 (Nimodipine vs. baseline), Flunarizine superior to Nimodipine (P < 0.05) | [1] |
| Reduction in Migraine Frequency | More efficacious than Nimodipine | Less efficacious than Flunarizine | P < 0.001 | [2] |
| Reduction in Pain Severity | More efficacious than Nimodipine | Less efficacious than Flunarizine | P < 0.05 | [2] |
| Duration of Positive Effect After Discontinuation | 8.4 ± 4.0 months | 4.9 ± 3.5 months | P < 0.05 | [2] |
Table 2: Efficacy in Cerebral Vasospasm (Preclinical and Clinical Data)
| Parameter | This compound | Nimodipine | Significance | Reference |
| Basilar Artery Vessel Diameter (rabbit SAH model) | Significantly higher than Nimodipine group | Significantly higher than SAH-only group | P < 0.05 (Flunarizine vs. Nimodipine) | [3] |
| Basilar Artery Luminal Section Area (rabbit SAH model) | Significantly higher than Nimodipine group | Significantly higher than SAH-only group | P < 0.05 (Flunarizine vs. Nimodipine) | [3] |
| Cerebral Vasospasm (CVS) Index (before treatment) | 5.5 ± 0.4 | 5.6 ± 0.4 | P > 0.05 | [4] |
| CVS Index (3 months after treatment with Nimodipine) | 1.6 ± 0.1 (in combination with Nimodipine) | 3.1 ± 0.2 (Nimodipine alone) | P < 0.05 | [4] |
| Effective Rate of CVS Treatment (3 months) | 92.5% (in combination with Nimodipine) | 50.0% (Nimodipine alone) | P < 0.001 | [4] |
| Inhibition of K+-induced Contraction in Human Cerebral Arteries | Less potent than Nimodipine | More potent than Flunarizine | Nimodipine more potent | [5] |
| Inhibition of Noradrenaline-induced Contraction in Human Cerebral Arteries | Significantly more potent than in temporal arteries | More potent than Flunarizine in all aspects | Nimodipine more potent | [5] |
| Prevention of Calcium-induced Contraction in Human Cerebral Arteries | Less potent than Nimodipine | More potent than Flunarizine | Nimodipine more potent | [5] |
Mechanism of Action: A Tale of Two Channels
The primary mechanism of action for both this compound and Nimodipine is the blockade of voltage-gated calcium channels. However, their selectivity for different channel subtypes underpins their distinct therapeutic profiles.
Nimodipine is a dihydropyridine calcium channel blocker with a high affinity for L-type (Long-lasting) calcium channels (CaV1.2) , which are predominantly expressed in vascular smooth muscle cells. By inhibiting calcium influx through these channels, Nimodipine leads to vasodilation, particularly in the cerebral arteries. This selectivity for cerebral vasculature makes it a cornerstone in the prevention and treatment of cerebral vasospasm following subarachnoid hemorrhage.
This compound , on the other hand, is a non-selective calcium channel blocker, inhibiting both L-type and T-type (Transient) calcium channels (CaV3.x) . T-type calcium channels are found in both vascular smooth muscle and neurons and are involved in regulating neuronal excitability and pacemaker activity. The dual blockade of L- and T-type channels by Flunarizine may contribute to its broader efficacy in conditions like migraine, where both vascular and neuronal mechanisms are implicated.
Caption: Comparative Mechanism of Action of Nimodipine and this compound.
Signaling Pathways
The downstream effects of calcium channel blockade by Nimodipine and this compound are mediated by distinct intracellular signaling cascades.
Nimodipine's action in vascular smooth muscle cells primarily involves the canonical pathway of vasodilation. By blocking L-type calcium channels, the influx of Ca2+ is reduced, leading to decreased formation of the Ca2+-calmodulin complex. This, in turn, reduces the activation of myosin light chain kinase (MLCK), resulting in less phosphorylation of the myosin light chain and subsequent muscle relaxation and vasodilation.[6]
Caption: Nimodipine's Signaling Pathway in Vascular Smooth Muscle.
This compound's dual action on both L-type and T-type calcium channels results in a broader spectrum of effects. In addition to the vasodilation mediated by L-type channel blockade in vascular smooth muscle, its inhibition of T-type channels in neurons is crucial. T-type channels play a role in setting the resting membrane potential and in the generation of action potentials.[7] By blocking these channels, Flunarizine can reduce neuronal hyperexcitability, a key factor in the pathophysiology of migraine.
Caption: this compound's Signaling Pathway in Neurons.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used in the comparative studies of this compound and Nimodipine.
In Vitro Assessment of Vasorelaxation in Human Cerebral Arteries
This protocol is designed to assess the direct effects of this compound and Nimodipine on the contractility of isolated human cerebral arteries.
1. Tissue Preparation:
-
Human cerebral arteries are obtained from autopsy or surgical resection and immediately placed in cold Krebs-Ringer bicarbonate buffer.
-
Arterial rings (2-4 mm in length) are carefully dissected and mounted on two L-shaped metal prongs in an organ bath. One prong is fixed, and the other is connected to an isometric force transducer.
2. Experimental Setup:
-
The organ baths are filled with Krebs-Ringer solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.
-
The arterial rings are gradually stretched to their optimal resting tension and allowed to equilibrate for 60-90 minutes.
3. Contraction and Relaxation Studies:
-
Contractions are induced by adding a vasoactive agent such as potassium chloride (KCl) to depolarize the cell membrane and open voltage-gated calcium channels, or by specific receptor agonists like noradrenaline or serotonin.[5]
-
Once a stable contraction is achieved, cumulative concentration-response curves for this compound and Nimodipine are generated by adding increasing concentrations of the drugs to the organ bath.
-
The relaxation is expressed as a percentage of the pre-induced contraction.
Caption: Experimental Workflow for In Vitro Vasorelaxation Assay.
Experimental Model of Subarachnoid Hemorrhage (SAH) and Cerebral Vasospasm in Rabbits
This in vivo model is used to evaluate the efficacy of this compound and Nimodipine in preventing or reversing cerebral vasospasm following a simulated subarachnoid hemorrhage.[8][9]
1. Animal Preparation:
-
Male New Zealand white rabbits are anesthetized.
-
A catheter is placed in the central ear artery for blood pressure monitoring and blood withdrawal.
2. Induction of SAH:
-
The rabbit is placed in a stereotaxic frame.
-
A needle is inserted into the cisterna magna, and a small volume of cerebrospinal fluid is withdrawn.
-
Autologous, non-heparinized blood, previously drawn from the ear artery, is slowly injected into the cisterna magna to induce SAH. A second injection is often performed 48 hours later to mimic the biphasic nature of vasospasm.[10]
3. Drug Administration:
-
This compound, Nimodipine, or a vehicle control is administered to the rabbits. The route of administration can be oral, intravenous, or intrathecal, depending on the study design.[3]
4. Assessment of Cerebral Vasospasm:
-
At a predetermined time point (e.g., 7 days post-SAH), the animals are re-anesthetized.
-
Cerebral vasospasm is assessed using techniques such as magnetic resonance angiography (MRA) to measure the diameter of the basilar artery or other cerebral vessels.[8][9]
-
Following imaging, the animals are euthanized, and the brains are harvested for histological analysis to confirm the degree of vasospasm and assess for any ischemic damage.
Caption: Experimental Workflow for Rabbit Model of SAH and Vasospasm.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Long-term follow-up after flunarizine or nimodipine discontinuation in migraine patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. T-type Ca2+ channels play a dual role in modulating the excitability of dorsal root ganglia neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuronal T–type calcium channels: What's new? Iftinca: T–type channel regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the calcium entry blockers nimodipine and flunarizine on human cerebral and temporal arteries: role in cerebrovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. Regulation of neuronal T-type calcium channels [pubmed.ncbi.nlm.nih.gov]
- 8. An experimental rabbit model of symptomatic cerebral vasospasm with in vivo neuroimaging assessment and ex vivo histological validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An experimental rabbit model of symptomatic cerebral vasospasm with in vivo neuroimaging assessment and ex vivo histological validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo animal models of cerebral vasospasm: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating In Vitro Findings of (Z)-Flunarizine in Animal Models: A Comparative Guide
(Z)-Flunarizine, a selective calcium channel blocker, has demonstrated significant therapeutic potential in various in vitro studies, particularly in the fields of oncology and neurology. This guide provides a comprehensive comparison of its in vitro-elucidated mechanisms and their validation in corresponding animal models. We present quantitative data, detailed experimental protocols, and signaling pathway diagrams to offer researchers, scientists, and drug development professionals a clear and objective overview of this compound's performance against relevant alternatives.
I. Anti-Angiogenic Effects of this compound: From Benchtop to In Vivo Models
The anti-angiogenic properties of this compound have been robustly demonstrated across a spectrum of experimental models, validating its in vitro efficacy in a whole-organism context. These studies highlight its potential as an anti-cancer agent by inhibiting the formation of new blood vessels, a critical process for tumor growth and metastasis.
Data Presentation: In Vitro vs. In Vivo Anti-Angiogenic Activity
The following tables summarize the quantitative data from key in vitro, in ovo, and in vivo experiments, comparing the efficacy of this compound with the well-established anti-angiogenic drug, Bevacizumab.
Table 1: In Vitro and In Ovo Anti-Angiogenic Efficacy of this compound
| Assay Type | Model | This compound Concentration | Key Finding | Comparator: Bevacizumab |
| Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | 1-100 nM | Significant, dose-dependent inhibition of VEGF-induced proliferation[1][2] | 50% inhibition of proliferation[2] |
| Endothelial Cell Migration | HUVECs (Transwell Assay) | 1-100 nM | Significant, dose-dependent inhibition of cell migration[1][2] | Not specified |
| Cord-like Tube Formation | HUVECs on Matrigel | 1-100 nM | Dose-dependent decrease in the network length of cord-like tubes[1][2] | Not specified |
| Aortic Ring Assay | Rat Aortic Rings | 5-10 µM | Reduction in the area of microvessel sprouts[1][2] | Not specified |
| Chorioallantoic Membrane (CAM) Assay | Chick Embryo | 10⁻⁵ M and 10⁻⁴ M | Significant reduction in branching points and angiogenic score[1][2] | Not specified |
Table 2: In Vivo Anti-Angiogenic Efficacy of this compound in a Sponge Implantation Model
| Animal Model | Treatment Group | Dose | Reduction in Sponge Weight | Reduction in Blood Vessel Count | Reduction in Hemoglobin Content |
| Rats | This compound | 1 mg/kg & 10 mg/kg | Significant reduction[2] | Significant reduction[2] | Significant reduction[2] |
| Rats | Bevacizumab | Not specified | Significant reduction[2] | Significant reduction[2] | Significant reduction[2] |
Experimental Protocols
1. Endothelial Cell Proliferation, Migration, and Tube Formation Assays:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in standard conditions.
-
Proliferation Assay: HUVECs are seeded in 96-well plates and treated with varying concentrations of this compound or Bevacizumab in the presence of Vascular Endothelial Growth Factor (VEGF). Cell viability is assessed after a set incubation period using a standard method like the MTT assay.
-
Migration Assay: HUVEC migration is assessed using a Transwell chamber. Cells are seeded in the upper chamber, and the lower chamber contains chemoattractants. The number of cells that migrate through the porous membrane is quantified after treatment with this compound.
-
Tube Formation Assay: HUVECs are seeded on a layer of Matrigel and treated with different concentrations of this compound. The formation of capillary-like structures (tubes) is observed and quantified by measuring the total tube length.
2. Rat Aortic Ring Assay:
-
Thoracic aortas are excised from rats and cut into 1-2 mm rings.
-
The rings are embedded in a collagen gel matrix in a 48-well plate.
-
The rings are cultured in endothelial cell growth medium supplemented with angiogenic factors and treated with this compound or vehicle control.
-
The extent of microvessel sprouting from the aortic rings is quantified using imaging software over several days.
3. Chick Chorioallantoic Membrane (CAM) Assay:
-
Fertilized chicken eggs are incubated for a set number of days.
-
A small window is made in the eggshell to expose the CAM.
-
A sterile filter paper disc or sponge soaked with this compound, a pro-angiogenic factor (like VEGF), or a control substance is placed on the CAM.
-
After further incubation, the CAM is examined for changes in blood vessel formation, and the number of vessel branch points is counted.
4. Sponge Implantation Assay:
-
Small, sterile sponges are implanted subcutaneously into the flanks of rats.
-
The sponges are injected with a pro-angiogenic factor and either this compound, Bevacizumab, or a vehicle control.
-
After a set period, the sponges are excised, and the extent of angiogenesis is quantified by measuring the sponge weight, counting the number of newly formed blood vessels, and determining the hemoglobin content within the sponge.
Signaling Pathway and Experimental Workflow
Caption: Experimental workflow for validating the anti-angiogenic effects of this compound.
II. Neurological Applications of this compound: From Ion Channels to Animal Models of Alternating Hemiplegia of Childhood (AHC)
In vitro studies have identified this compound's ability to modulate neuronal excitability by blocking voltage-gated sodium (Na+) and calcium (Ca2+) channels. This mechanism has been investigated in the context of Alternating Hemiplegia of Childhood (AHC), a rare neurological disorder caused by mutations in the ATP1A3 gene.
Data Presentation: In Vitro Neuronal Effects and In Vivo Validation in an AHC Mouse Model
The following tables summarize the key findings from in vitro neuronal studies and their translation to an in vivo mouse model of AHC.
Table 3: In Vitro Effects of this compound on Neuronal Ion Channels and Synaptic Transmission
| Assay Type | Model | This compound Concentration | Key Finding |
| Whole-cell Patch Clamp | Cultured Rat Cortical Neurons | IC₅₀: 0.94µM (Na+), 1.77µM (Ca2+) | Blocks voltage-gated Na+ and Ca2+ currents[3] |
| Whole-cell Patch Clamp | Acutely Isolated Mouse Trigeminal Ganglion Neurons | IC₅₀: 2.89 µmol/L (Na+), 2.73 µmol/L (Ca2+) | Blocks tetrodotoxin-resistant Na+ and high-voltage activated Ca2+ currents[4] |
| Patch-clamp Electrophysiology | Acute Rat Neocortical Brain Slices | Not specified | Attenuates the amplitude of spontaneous post-synaptic currents[5] |
Table 4: In Vivo Efficacy of this compound in a Mouse Model of Alternating Hemiplegia of Childhood (AHC)
| Animal Model | Mutation | Treatment | Key Finding | Comparator(s) |
| Knock-in Mouse Model | ATP1A3 p.E815K | Flunarizine | Reduced susceptibility and duration of hemiplegic spells[6] | Ketogenic Diet (reported to reduce disease activity in patients)[6] |
| Knock-in Mouse Model | ATP1A3 p.D801N | Flunarizine | No significant long-term beneficial effect observed in one study[7] | Gene therapy (AAV9-hATP1A3) showed some improvement[8] |
Experimental Protocols
1. Whole-Cell Patch-Clamp Recordings:
-
Cell Preparation: Neurons (e.g., cortical or trigeminal ganglion neurons) are isolated and cultured or brain slices are prepared.
-
Electrophysiology: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to allow electrical access to the cell's interior.
-
Data Acquisition: Voltage-clamp or current-clamp recordings are used to measure ion channel currents or changes in membrane potential in response to various stimuli and in the presence of this compound.
2. AHC Knock-in Mouse Model:
-
Animal Model: Mice are genetically engineered to carry specific human ATP1A3 mutations (e.g., p.E815K or p.D801N) that cause AHC.
-
Treatment: this compound is administered to the mice, typically via injection.
-
Behavioral Testing: The frequency and duration of hemiplegic and dystonic episodes are observed and recorded, often after a trigger such as stress (e.g., water immersion). Motor coordination and balance can also be assessed using tests like the balance beam test.
Signaling Pathway and Logical Relationships
Caption: Proposed mechanism of this compound in AHC.
Conclusion
The presented data provides strong evidence for the translation of in vitro findings on this compound to in vivo efficacy in animal models. In the context of oncology, its anti-angiogenic effects observed in cell culture and ex vivo assays are corroborated by the in vivo sponge implantation model, where it demonstrates comparable or superior activity to Bevacizumab in some parameters. In the realm of neurology, the in vitro-elucidated mechanism of neuronal ion channel blockade provides a plausible explanation for its observed efficacy in reducing hemiplegic spells in a mouse model of Alternating Hemiplegia of Childhood.
While these findings are promising, further research is warranted to fully elucidate the therapeutic potential of this compound. Head-to-head comparative studies with a broader range of alternative therapies in standardized animal models will be crucial for defining its precise role in the clinical setting. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate such future investigations.
References
- 1. Ca++ and Na+ channels involved in neuronal cell death. Protection by flunarizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Flunarizine? [synapse.patsnap.com]
- 3. Flunarizine blocks voltage-gated Na(+) and Ca(2+) currents in cultured rat cortical neurons: A possible locus of action in the prevention of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flunarizine inhibits sensory neuron excitability by blocking voltage-gated Na+ and Ca2+ currents in trigeminal ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of flunarizine on spontaneous synaptic currents in rat neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Flunarizine on Alternating Hemiplegia of Childhood in a Patient with the p.E815K Mutation in ATP1A3: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetically altered animal models for ATP1A3-related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adeno-Associated Virus-Mediated Gene Therapy in the Mashlool, Atp1a3Mashl/+, Mouse Model of Alternating Hemiplegia of Childhood - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of (Z)-Flunarizine Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(Z)-Flunarizine, a selective T-type calcium channel blocker, has been the subject of numerous preclinical and clinical studies, primarily investigating its efficacy in migraine prophylaxis and its neuroprotective effects. This guide provides a comparative analysis of the experimental results for this compound, focusing on the reproducibility of its key pharmacological effects. By summarizing quantitative data, detailing experimental protocols, and visualizing relevant pathways, this guide aims to offer an objective resource for researchers and professionals in the field of drug development.
I. Comparative Efficacy in Migraine Prophylaxis (Clinical Studies)
Clinical trials have consistently demonstrated the efficacy of flunarizine in reducing the frequency of migraine attacks. A meta-analysis of several randomized controlled trials provides a quantitative measure of its effectiveness compared to placebo and other active comparators.[1][2][3][4][5]
| Outcome Measure | Flunarizine vs. Placebo (5 trials, 249 participants)[4][5] | Flunarizine vs. Propranolol (7 trials, 1151 participants)[4][5] |
| Reduction in Headache Frequency (attacks per 4 weeks) | Mean Difference: -0.44 (95% CI: -0.61 to -0.26) | Mean Difference: -0.08 (95% CI: -0.34 to 0.18) |
These data suggest a consistent, albeit modest, effect of flunarizine in reducing migraine frequency compared to placebo. The comparison with propranolol, a commonly used migraine prophylactic, indicates comparable efficacy. The consistency of these findings across multiple studies supports the reproducibility of flunarizine's clinical effect in migraine prophylaxis.
II. Preclinical Evidence of Neuroprotection
Preclinical studies have explored the neuroprotective potential of flunarizine in various models of neuronal injury. A key area of investigation has been its effect in experimental models of cerebral ischemia.
| Experimental Model | Key Finding | Reference |
| Rat Cardiac Arrest Model | Significantly reduced the mean number of ischemic neurons in the CA1 hippocampus from 83% in the control group to 44% in the flunarizine-treated group. | [6] |
| In Vitro Hippocampal Slices (Hypoxia Model) | Improved post-hypoxic recovery of synaptic function at physiological drug concentrations. | [7] |
While these studies suggest a neuroprotective effect, the limited number of published reports makes it challenging to definitively assess the inter-laboratory reproducibility of these findings. Further independent replication would strengthen the evidence for this application.
III. Mechanism of Action: T-Type Calcium Channel Blockade
The primary mechanism of action attributed to this compound is the selective blockade of T-type voltage-gated calcium channels. This effect has been demonstrated in vitro using electrophysiological techniques.
| Cell Type | IC50 for T-type Ca2+ Channel Blockade | Key Observation | Reference |
| N1E-115 Neuroblastoma Cells | Significant effect at 1 µM | Selectively inhibited T-type currents with no effect on L-type currents. | [8] |
| Guinea-Pig Ventricular Myocytes | Kd 3.3-11 µM | Blockade is time-, frequency-, voltage-, Ca2+-, and proton-dependent. | [9] |
The consistent finding of T-type calcium channel blockade across different cell types and experimental preparations supports the reproducibility of this fundamental mechanism of action.
Experimental Protocols
Migraine Prophylaxis Clinical Trial Protocol (Representative)
-
Study Design: Double-blind, placebo-controlled, randomized trial.[10]
-
Participants: Patients with a diagnosis of classical migraine.
-
Intervention:
-
Run-in phase: Drug-free period.
-
Treatment phase (3-4 months): Oral administration of either flunarizine (10 mg at night) or placebo.[10]
-
-
Outcome Measures: Frequency, duration, and severity of migraine attacks recorded in patient diaries. A corrected migraine index based on these three variables is calculated.
Neuroprotection in a Rat Cardiac Arrest Model
-
Animal Model: Male Wistar rats.
-
Induction of Ischemia: A 6-minute cardiac arrest induced by a combination of hypovolemia and intracardiac injection of a cold potassium chloride solution.[6]
-
Drug Administration: Flunarizine administered intravenously (0.5 mg/kg at 5 minutes post-recirculation), intraperitoneally (10 mg/kg at 1 hour), and orally (20 mg/kg at 16 and 24 hours).[6]
-
Endpoint: Histological analysis of the brain, specifically quantifying the number of ischemic neurons in the CA1 region of the hippocampus.
Whole-Cell Patch-Clamp Electrophysiology for T-Type Calcium Channel Blockade
-
Cell Preparation: N1E-115 neuroblastoma cells cultured in media to express predominantly transient (T-type) calcium currents.[8]
-
Recording: Whole-cell voltage-clamp recordings are performed to measure calcium channel currents.
-
Experimental Protocol:
-
A holding potential is maintained.
-
Depolarizing voltage steps are applied to elicit calcium currents.
-
This compound is bath-applied at various concentrations to determine its effect on the amplitude of the T-type current and establish a dose-response relationship.
-
Visualizing the Mechanism and Workflow
To further clarify the experimental logic and the proposed mechanism of action, the following diagrams are provided.
Experimental workflow for preclinical and clinical evaluation.
Proposed mechanism of action of this compound.
Conclusion
The available evidence suggests a good degree of reproducibility for the clinical efficacy of this compound in migraine prophylaxis and its fundamental mechanism of T-type calcium channel blockade. The data on its neuroprotective effects are promising but would benefit from further independent validation to firmly establish reproducibility. This guide provides a framework for understanding the existing data and highlights the importance of standardized protocols in ensuring the comparability and reproducibility of experimental results. Researchers are encouraged to consider the detailed methodologies presented herein when designing future studies on this compound.
References
- 1. Scholars@Duke publication: Flunarizine as prophylaxis for episodic migraine: a systematic review with meta-analysis. [scholars.duke.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. iranheadache.ir [iranheadache.ir]
- 5. Flunarizine as prophylaxis for episodic migraine: a systematic review with meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cerebroprotective effects of flunarizine in an experimental rat model of cardiac arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of flunarizine in experimental models related to the pathogenesis of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flunarizine selectively blocks transient calcium channel currents in N1E-115 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of L- and T-type Ca2+ channel blockade by flunarizine in ventricular myocytes of the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flunarizine in the prevention of classical migraine: a placebo-controlled evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of (Z)-Flunarizine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (Z)-Flunarizine with alternative compounds, supported by experimental data. The information is presented to facilitate independent validation and further investigation of its therapeutic potential.
This compound is a selective calcium entry blocker with established efficacy in the prophylaxis of migraine and the management of vertigo.[1][2] Its therapeutic effects are primarily attributed to its ability to reduce excessive transmembrane calcium influx, thereby preventing cellular calcium overload.[1][2] Additionally, flunarizine exhibits histamine H1 blocking activity. This guide summarizes key quantitative data for this compound and two comparator compounds, Propranolol and Cinnarizine, and provides detailed experimental protocols for validation.
Comparative Pharmacological Data
The following tables provide a summary of the available quantitative data for this compound and the selected alternative compounds, Propranolol and Cinnarizine. Propranolol is a non-selective beta-blocker commonly used in migraine prophylaxis, while Cinnarizine is another calcium channel blocker with antihistaminic properties, primarily used for vertigo.
| Compound | Target | Parameter | Value | Species/System |
| This compound | Sodium Channels (INa) | IC50 | 0.94 µM | Cultured rat cortical neurons |
| Calcium Channels (ICa) | IC50 | 1.77 µM | Cultured rat cortical neurons | |
| Dopamine D2 Receptor | Ki | 112 nM | Rat | |
| Dopamine D1 Receptor | Ki | 532 nM | Rat | |
| T-type Calcium Channel (alpha1G) | pKd | 6.28 | Human | |
| Alpha-2B Adrenergic Receptor | pKi | 6.06 | Human | |
| Alpha-2A Adrenergic Receptor | pIC50 | 6.24 | Not specified | |
| Propranolol | 5-HT1D beta Receptor | Ki | 10200 nM | Human |
| 5-HT1B Receptor | Ki | 17 nM | Rat | |
| Beta-2 Adrenergic Receptor | pKd | 9.1-9.22 | Human | |
| Cinnarizine | Histamine H1 Receptor | - | Antagonist | Human |
| Dopamine D2 Receptors | - | Binds | Human | |
| Muscarinic Acetylcholine Receptors | - | Binds | Human | |
| L-type and T-type Calcium Channels | - | Inhibitor | Human |
Table 1: Comparative In Vitro Activity of this compound and Alternatives. This table summarizes the inhibitory concentrations (IC50), binding affinities (Ki), and pKd/pIC50 values for the compounds against various molecular targets.
| Compound | Indication | Efficacy Metric | Result | Study Population |
| This compound | Migrainous Vertigo | Reduction in vertigo episode frequency | Significant improvement (p=0.010) vs. betahistine | 48 patients with definitive migrainous vertigo |
| Migrainous Vertigo | Improvement in vertigo severity | Significant improvement (p=0.046) vs. betahistine | 48 patients with definitive migrainous vertigo | |
| Propranolol | Episodic Migraine | Reduction in headaches per month | -1.5 vs. placebo (at 8 weeks) | Pooled data from multiple RCTs |
| Episodic Migraine | ≥50% reduction in headaches | Relative Risk: 1.4 vs. placebo | Pooled data from multiple RCTs | |
| Cinnarizine (in fixed combination with Dimenhydrinate) | Vestibular Vertigo | Reduction in Mean Vertigo Score (MVS) | Superior to betahistine alone (p=0.035) | 306 patients with peripheral vestibular vertigo |
| Vestibular Vertigo | Symptom-free after 4 weeks | 24.7% of patients | 306 patients with peripheral vestibular vertigo |
Table 2: Comparative Clinical Efficacy of this compound and Alternatives. This table highlights key efficacy outcomes from randomized controlled trials (RCTs) for the indicated conditions.
Experimental Protocols
To facilitate the independent validation of the presented data, detailed methodologies for key experiments are provided below.
Protocol 1: Whole-Cell Patch-Clamp for Calcium Channel Blockade
This protocol is designed to measure the inhibitory effect of a compound on voltage-gated calcium channels in a neuronal cell line.
1. Cell Culture:
- Culture a suitable neuronal cell line (e.g., SH-SY5Y or primary cortical neurons) on glass coverslips in appropriate growth medium.
- Induce differentiation if necessary to promote the expression of voltage-gated calcium channels.
2. Solutions:
- External Solution (in mM): 140 tetraethylammonium chloride (TEA-Cl), 10 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. Adjust pH to 7.4 with TEA-OH.
- Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.
3. Electrophysiological Recording:
- Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
- Perfuse the chamber with the external solution.
- Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
- Approach a target cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal).
- Rupture the cell membrane under the pipette tip by applying gentle suction to achieve the whole-cell configuration.
- Clamp the cell membrane potential at a holding potential of -80 mV.
- Evoke calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).
- Record baseline calcium currents in the absence of the test compound.
- Apply this compound or other test compounds at various concentrations to the bath and record the resulting inhibition of the calcium current.
4. Data Analysis:
- Measure the peak amplitude of the calcium current before and after drug application.
- Calculate the percentage of inhibition for each concentration.
- Plot the concentration-response curve and fit the data to a sigmoidal dose-response equation to determine the IC50 value.
Protocol 2: Radioligand Binding Assay for Histamine H1 Receptor Affinity
This protocol determines the binding affinity of a compound to the histamine H1 receptor by measuring the displacement of a radiolabeled ligand.
1. Membrane Preparation:
- Homogenize tissues or cells expressing the histamine H1 receptor (e.g., CHO-K1 cells stably expressing the human H1 receptor) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Centrifuge the homogenate at low speed to remove nuclei and debris.
- Centrifuge the supernatant at high speed to pellet the membranes.
- Wash the membrane pellet and resuspend in assay buffer.
- Determine the protein concentration of the membrane preparation (e.g., using a BCA protein assay).
2. Binding Assay:
- In a 96-well plate, add the following components in order:
- Assay buffer
- A fixed concentration of a suitable radioligand (e.g., [3H]-pyrilamine)
- Increasing concentrations of the unlabeled test compound (this compound, Cinnarizine, etc.) or buffer (for total binding) or a saturating concentration of a known H1 antagonist (e.g., mianserin) for non-specific binding.
- Membrane preparation.
- Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
3. Filtration and Scintillation Counting:
- Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
- Wash the filters several times with ice-cold wash buffer.
- Dry the filtermat and add scintillation cocktail.
- Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the competitor concentration.
- Fit the data to a one-site competition model to determine the IC50 value.
- Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Mechanism of Action
The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow for its validation.
Caption: Proposed mechanism of this compound action.
Caption: Experimental workflow for validation.
References
Safety Operating Guide
Proper Disposal of (Z)-Flunarizine: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of (Z)-Flunarizine, tailored for researchers, scientists, and drug development professionals. The following procedures are based on standard laboratory safety protocols and regulatory guidelines to ensure safe handling and environmental protection.
Immediate Safety and Disposal Plan
The primary and recommended method for the disposal of this compound is through a licensed chemical destruction facility.[1][2] This compound should not be disposed of in standard laboratory trash or discharged into sewer systems.[1][3][4][5][6]
Procedural, Step-by-Step Guidance
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE. This includes:
-
Eye Protection: Tightly fitting safety goggles with side-shields.[1][2][5]
-
Hand Protection: Chemical-impermeable gloves.[1][3][7] Gloves must be inspected before use and disposed of properly after handling the chemical.[2][5]
-
Body Protection: A complete protective suit or lab coat to prevent skin contact.[1][2][5]
-
Respiratory Protection: For operations that may generate dust, use a NIOSH (US) or CEN (EU) approved particle respirator.[2][4][5]
2. Waste Segregation and Collection:
-
Collect waste this compound and any material contaminated with it in a suitable, closed, and clearly labeled container.[1][2][3][4][8]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][4]
3. Handling Spills:
-
In the event of a spill, avoid actions that create dust.[2][4][5]
-
For dry spills, use dry clean-up procedures such as sweeping or vacuuming (with a HEPA filter).[4]
-
Collect the spilled material and place it into a sealed container for disposal.[2][4][5]
-
Prevent the spilled chemical from entering drains or waterways.[3][4][8][9]
4. Final Disposal:
-
The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2][5]
-
Alternatively, the material can be sent to a licensed chemical destruction plant.[1]
-
Always handle waste in accordance with local, state, and federal regulations.[3][4][7][8]
5. Disposal of Contaminated Packaging:
-
Empty containers should be triple-rinsed (or equivalent).[1]
-
The rinsed containers can be offered for recycling or reconditioning.[1]
-
Alternatively, puncture the packaging to make it unusable and dispose of it in a sanitary landfill.[1][4]
-
Combustible packaging materials may be disposed of via controlled incineration.[1]
Disposal Summary Table
While specific quantitative data for disposal is determined by local regulations, the following table summarizes the key procedural guidelines.
| Guideline Category | Do's | Don'ts |
| Primary Disposal | Use a licensed chemical disposal company; Incinerate in a chemical incinerator with a scrubber and afterburner.[1][2][5] | Do not dispose of in regular trash; Do not discharge into sewers or drains.[1][3][4][5][6] |
| Handling & Storage | Wear appropriate PPE; Store waste in sealed, labeled containers in a cool, dry, well-ventilated area.[1][2][4][5] | Do not store with incompatible materials (e.g., strong oxidizers).[4] |
| Spill Management | Use dry clean-up methods to avoid dust; Contain spills and prevent entry into waterways.[2][3][4][5][8][9] | Do not use methods that generate dust or aerosols.[1][2][5] |
| Contaminated Packaging | Triple-rinse containers; Puncture containers to prevent reuse before landfill disposal or offer for recycling.[1][4] | Do not reuse containers for other purposes without proper reconditioning.[1] |
Experimental Protocols
The disposal procedures outlined are based on established regulatory safety guidelines and information from Safety Data Sheets (SDS). They are not derived from specific, replicable laboratory experiments. Users must adhere to the protocols established by their institution's Environmental Health and Safety (EHS) department and comply with all relevant governmental regulations.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 3. echemi.com [echemi.com]
- 4. szabo-scandic.com [szabo-scandic.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. sds.edqm.eu [sds.edqm.eu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
